2,6-Dimethylaniline-d11
Description
Properties
CAS No. |
1092805-08-7 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
132.25 |
IUPAC Name |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChI Key |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N |
Synonyms |
2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2 |
Origin of Product |
United States |
Foundational & Exploratory
Deuterium-Stabilized Pharmacophores: A Technical Compendium on 2,6-Dimethylaniline-d11
Executive Summary
2,6-Dimethylaniline-d11 (also known as 2,6-Xylidine-d11 ) is the fully deuterated isotopologue of 2,6-dimethylaniline, a critical pharmacophore in the synthesis of amide-type local anesthetics (e.g., Lidocaine, Bupivacaine) and anti-arrhythmic agents (e.g., Mexiletine).[1][2]
Beyond its role as an analytical internal standard, this compound represents a strategic asset in deuterium-switch drug design . By replacing proteum (
This guide details the physicochemical properties, synthesis protocols, and handling requirements for 2,6-Dimethylaniline-d11, emphasizing the critical lability of the amine deuterons.
Part 1: Chemical Identity & Physical Properties[4]
The following data compares the standard proteo-analog (d0) with the fully deuterated (d11) variant. Note the significant mass shift and density alteration, which are critical for analytical resolution.
Comparative Datasheet
| Property | 2,6-Dimethylaniline (Native) | 2,6-Dimethylaniline-d11 (Deuterated) |
| CAS Number | 87-62-7 | 1092805-08-7 |
| Molecular Formula | ||
| Molecular Weight | 121.18 g/mol | 132.25 g/mol |
| Isotopic Enrichment | Natural Abundance | |
| Appearance | Clear to yellowish liquid | Clear liquid (hygroscopic) |
| Density (20°C) | 0.984 g/mL | ~1.07 g/mL (Calculated) |
| Boiling Point | 221–222 °C | ~220 °C (Predicted*) |
| Flash Point | 91 °C | 91 °C |
| pKa | 3.95 (Conjugate acid) | ~3.98 (Secondary Isotope Effect) |
> Technical Note on Boiling Point: Deuterated aromatics typically exhibit slightly lower boiling points than their protium counterparts due to reduced London dispersion forces (smaller molar volume of C-D bonds), though the effect is minimal (<2°C).
Structural Specification
The "d11" designation implies total deuteration:
-
Ring Deuteration (
): Positions 3, 4, and 5 on the benzene ring. -
Methyl Deuteration (
): Both methyl groups at positions 2 and 6 are fully deuterated ( ). -
Amine Deuteration (
): The amino group is . (CRITICAL: These are exchangeable) .
Part 2: Spectroscopic Characterization
Accurate identification relies on understanding how deuterium alters spectroscopic signatures.
Mass Spectrometry (MS)[6]
-
Primary Shift: The parent ion
shifts from m/z 121 to m/z 132 . -
Fragmentation: The tropylium ion equivalent (loss of methyl) shifts correspondingly.
-
Application: In LC-MS/MS quantification of Lidocaine metabolites, the +11 Da shift places the signal well outside the isotopic envelope of the native metabolite, ensuring zero cross-talk interference.
Nuclear Magnetic Resonance (NMR)
- H-NMR (Proton): The spectrum should be silent (flat baseline) except for the residual solvent peak and potential trace proteo-impurities (if enrichment <99.9%).
-
H-NMR (Deuterium): Peaks appear at the same chemical shifts (
) as the proton analog but with broader line widths due to quadrupolar relaxation.-
~2.2 ppm (
) -
~6.9 ppm (Aromatic
)[3] -
~3.5 ppm (Amine
– Broad/Variable)
-
~2.2 ppm (
Part 3: Synthesis & Manufacturing Protocol
Objective: Synthesis of high-purity 2,6-Dimethylaniline-d11 starting from deuterated toluene or xylene precursors.
The Challenge: While C-D bonds are stable, N-D bonds exchange rapidly with atmospheric moisture (
Workflow Visualization (Graphviz)
Figure 1: Step-wise synthesis pathway ensuring full deuteration of the carbon skeleton followed by the labile amine group.
Detailed Methodology
Step 1: Nitration of m-Xylene-d10
React fully deuterated m-xylene with a nitrating mixture (
-
Note: This step introduces a proteo-nitro group (
), which is acceptable as the oxygen is removed later.
Step 2: Reduction to Amine
The nitro group is reduced to an amine. To maintain isotopic purity on the ring/methyls, use Deuterium Gas (
-
Reaction:
-
Alternative: Iron powder with
in .
Step 3: The Critical "Polishing" (Amine Exchange)
Even if reduced with
-
Dissolve the isolated amine in Deuterium Oxide (
, >99.9%) . -
Stir for 30 minutes to allow equilibrium:
. -
Extract with an anhydrous, aprotic solvent (e.g., deuterated chloroform or dry ether).
-
Evaporate solvent under inert atmosphere (
or Ar). -
Package immediately in ampoules under Argon.
Part 4: Applications in Drug Development (The "Why")
Metabolic Shunting (Kinetic Isotope Effect)
2,6-Dimethylaniline is a known hepatotoxin and nasal carcinogen in rats, primarily activated by metabolic oxidation. In drug design, deuterating this moiety (in drugs like Lidocaine) can significantly alter the safety profile.
-
Mechanism: The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it harder to break.
-
Target: CYP450 enzymes (specifically CYP2E1 and CYP1A2) attack the methyl groups or the ring. Deuteration at these sites slows down the rate-limiting step of hydrogen abstraction (
).
Biological Pathway Visualization
Figure 2: Metabolic shunting mechanism. Deuteration inhibits the formation of reactive quinone imines, favoring safe excretion.
Part 5: Handling, Stability & Safety
Critical Technical Note: Labile Deuterium
The two deuterium atoms on the nitrogen (amine) are labile .
-
Problem: If a vial of 2,6-DMA-d11 is left open in a humid lab (50% RH), the
will exchange with atmospheric within minutes, reverting the compound to 2,6-DMA-d9 . -
Solution: Always handle inside a glovebox or use Schlenk lines. Store in flame-sealed ampoules.
-
QC Check: If the
H-NMR shows a broad singlet around 3.5 ppm, the amine has back-exchanged.
Safety Profile
-
Toxicity: Like its non-deuterated parent, 2,6-DMA-d11 is toxic by inhalation and ingestion .
-
Methemoglobinemia: It oxidizes hemoglobin to methemoglobin, impairing oxygen transport. Blue/gray skin discoloration (cyanosis) is a primary symptom of exposure.
-
Carcinogenicity: Classified as a Group 2B carcinogen (IARC). Handle with extreme caution.
References
-
Sigma-Aldrich (Merck). 2,6-Dimethylaniline Product Datasheet (CAS 87-62-7). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59864552 (2,6-Dimethylaniline-d11). Retrieved from
-
Nelson, S. D., et al. (2001). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk.[4] Journal of Analytical Toxicology. (Demonstrates use of d9/d11 variants as internal standards). Retrieved from
-
CDN Isotopes. Safety Data Sheet: 2,6-Dimethylaniline-d11.[5][3] Retrieved from
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[6] Methods in Enzymology. (Authoritative source on KIE mechanisms). Retrieved from
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. 2,6-Dimethylaniline-d11 | C8H11N | CID 59864552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic enrichment and purity of 2,6-Dimethylaniline-d11
Technical Guide: Isotopic Enrichment and Purity Assurance of 2,6-Dimethylaniline-d11 ( )
Executive Summary
2,6-Dimethylaniline-d11 (CAS: 1092805-08-7) represents the perdeuterated isotopologue of 2,6-xylidine.[1][2] It serves as a critical metabolic probe and structural building block in the "Deuterium Switch" strategy for drug development. By replacing all metabolically labile hydrogen atoms with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to significantly reduce clearance rates of drugs containing the 2,6-xylidine moiety (e.g., Lidocaine, Ranolazine analogs, and Xylazine derivatives).
This guide provides an autonomous, technical framework for synthesizing, characterizing, and maintaining the isotopic integrity of 2,6-Dimethylaniline-d11. It specifically addresses the "Labile Proton Trap"—the rapid back-exchange of amine deuteriums—and provides self-validating protocols for purity assessment.[1]
Part 1: The Isotopic Architecture & The "Labile Proton Trap"
Before handling this reagent, researchers must distinguish between the Nominal Isotopic State (d11) and the Functional Isotopic State (d9).[2]
Structural Stoichiometry
-
Chemical Formula:
[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Molecular Weight: ~132.25 g/mol (vs. 121.18 g/mol for native)[1][2]
-
Deuterium Inventory:
-
Ring Deuteriums (3): Aromatic positions 3, 4, 5. Stable.
-
Methyl Deuteriums (6): Two
groups.[2] Stable (Metabolic Hotspots).[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Amine Deuteriums (2):
group.[2] Labile.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
The Labile Proton Trap
Critical Warning: The two deuterium atoms on the nitrogen (amine) are acidic and undergo rapid exchange with atmospheric moisture (
-
In Physiological/Protic Media: The molecule instantly reverts to d9 (
).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Implication: For DMPK studies involving metabolic stability (CYP450 oxidation of methyls), the d9 core is the critical quality attribute. The d11 designation certifies that the precursor was synthesized and stored under anhydrous conditions, ensuring maximum isotopic enrichment of the carbon backbone.
Part 2: Synthesis & Enrichment Strategy
While de novo synthesis from deuterated nitroxylene is possible, the most robust method for achieving >98 atom% D enrichment involves High-Temperature Catalytic H/D Exchange .[1][2]
Protocol: Hydrothermal Catalytic Exchange[1][2]
-
Objective: Upgrade lower-enrichment material or synthesize d11 from native 2,6-dimethylaniline.
-
Mechanism: Platinum-group metals facilitate C-H activation at elevated temperatures/pressures in
.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Reagent Loading: In a high-pressure Hastelloy autoclave, charge 2,6-dimethylaniline (1 eq),
(99.8% D, 20 eq), and Pt/C catalyst (5 wt% loading). -
Inerting: Purge headspace with
(3x) followed byngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> gas (1x).[2] -
Exchange Reaction: Pressurize to 5 bar (
or ) and heat to 220°C for 24 hours. Note: High temperature is required to activate the methyl C-H bonds, which are sterically hindered and electronically deactivated compared to the ring. -
Isolation: Cool to RT. Extract with anhydrous
or deuterated ether to maintain d11 status.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Drying: Dry organic layer over flame-dried
. -
Distillation: Kugelrohr distillation under high vacuum to isolate the pale yellow oil.
Part 3: Analytical Characterization (The Triad)
Trustworthiness in isotopic labeling requires a triad of analytical data: Chemical Purity, Isotopic Enrichment, and Isotopologue Distribution.[2]
Diagram: The Analytical Decision Tree
Figure 1: Analytical workflow ensuring both chemical and isotopic integrity prior to experimental use.
Protocol: Determination of Isotopic Enrichment by qNMR
This is the "Gold Standard" method. Since the molecule is deuterated, a perfect sample shows zero signal in proton NMR.[2] We quantify the "defect" (residual protons).[1][2]
Materials:
-
Solvent:
(99.96% D) + 0.03% TMS.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity).[1][2]
-
Instrument: 400 MHz NMR or higher.
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Dissolve in 0.6 mL
. Transfer to NMR tube.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Acquisition:
-
Processing: Phase and baseline correct. Set TMS to 0.00 ppm.
-
Integration:
-
Integrate regions where 2,6-dimethylaniline protons would appear:
-
Calculation:
Wherengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display"> =Integral, =Number of protons, =Weight. Isotopic Enrichment (%D) = 100 - . [2]
GC-MS Isotopologue Analysis
Part 4: Metabolic Application (The "Why")
The primary utility of 2,6-Dimethylaniline-d11 is to block the formation of the 4-hydroxy-2,6-dimethylaniline metabolite or the oxidation of the methyl groups (a common clearance pathway).
Diagram: Metabolic Blocking Strategy[1][2]
Figure 2: Deuterium Kinetic Isotope Effect (KIE) blocking the primary oxidation pathway.[1][2]
Part 5: Handling and Storage Specifications
To maintain the "d11" status (specifically the amine deuteriums), strict anhydrous handling is required.[2]
| Parameter | Specification | Rationale |
| Storage Temp | 2–8°C | Reduces rate of chemical degradation (oxidation).[1][2] |
| Atmosphere | Argon or Nitrogen | Prevents moisture ingress ( |
| Container | Amber Glass, Teflon-lined cap | Prevents photolysis and cap-liner leaching.[1][2] |
| Re-test Date | 12 Months | Verify %D by qNMR annually. |
| Handling | Glovebox preferred | If open air, expect immediate reversion to d9.[1][2] |
References
Technical Guide: Synthesis Pathways for Deuterated 2,6-Dimethylaniline
Executive Summary
2,6-Dimethylaniline (2,6-DMA) is a critical pharmacophore in the synthesis of amide-type local anesthetics (Lidocaine, Bupivacaine) and anti-arrhythmic agents (Ranolazine).[1] The deuteration of 2,6-DMA is primarily driven by two requirements: Metabolic Stability Profiling (via the Deuterium Kinetic Isotope Effect, DKIE) and its use as a Mass Spectrometry Internal Standard .
This guide details two distinct synthesis pathways based on the target isotopologue:
-
Heterogeneous Catalytic H/D Exchange: The preferred route for ring-deuterated analogs (
-2,6-DMA). -
De Novo Synthesis via Nitration/Reduction: The authoritative route for methyl-deuterated (
) or fully deuterated ( ) analogs, utilizing stable precursors to avoid isotopic scrambling.
Section 1: Strategic Utility & Isotopic Targets
The position of the deuterium label dictates the utility of the molecule.
| Target Isotopologue | Label Position | Primary Utility | Synthesis Complexity |
| Aromatic Ring (C3, C4, C5) | Internal Standard (MS); Metabolic tracking of ring oxidation. | Low (Direct Exchange) | |
| Methyl Groups (Benzylic) | DKIE Optimization: Slows benzylic hydroxylation (major metabolic clearance pathway). | High (De Novo) | |
| Full Carbon Skeleton | High-fidelity Internal Standard (Mass shift +9 Da prevents cross-talk). | High (De Novo) |
Critical Note on Amine Exchange: The amine protons (
) are labile. In protic solvents (MeOH,), they undergo rapid exchange. Therefore, "deuterated 2,6-DMA" strictly refers to Carbon-Deuterium ( ) bonds. bonds are only maintained in aprotic environments.
Section 2: Pathway A — Heterogeneous Catalytic H/D Exchange
Target: Ring-Deuterated 2,6-DMA (
This method utilizes the reversibility of C-H activation on metal surfaces in the presence of a deuterium source (
Mechanism of Action
The reaction proceeds via a dissociative mechanism on the catalyst surface (typically Pt or Pd). The aromatic ring adsorbs flat onto the metal surface (
Figure 1: Surface-mediated C-H activation mechanism for aromatic deuteration.[2]
Experimental Protocol (Autoclave Method)
Reagents:
-
Substrate: 2,6-Dimethylaniline (1.0 eq)
-
Solvent/Source: Deuterium Oxide (
, 99.9% D, 10-20 eq) -
Catalyst: 10% Pt/C (10 wt% loading relative to substrate) or Pd/C.
Workflow:
-
Charge: In a stainless steel autoclave (e.g., Parr reactor), load 2,6-DMA,
, and the Pt/C catalyst. -
Inert Atmosphere: Purge the vessel with Nitrogen (
) three times to remove oxygen (prevents oxidation of the aniline). -
Activation: Pressurize with Hydrogen gas (
) to 1 atm, then purge. Note: A trace of gas is often required to activate the catalyst surface (formation of metal-hydrides). Finally, seal under an Argon atmosphere. -
Reaction: Heat to 160–180°C for 12–24 hours. The high temperature is required to overcome the activation energy for the aromatic C-H bonds.
-
Workup: Cool to room temperature. Dilute with ethyl acetate.[3] Filter through a Celite pad to remove the catalyst.
-
Separation: Wash the organic layer with water (to remove residual
). Dry over and concentrate. -
Back-Exchange: Dissolve the residue in MeOH and stir for 30 minutes to wash out any N-D deuterium, ensuring the label is restricted to the ring.
Validation:
-
1H-NMR: Disappearance of signals in the aromatic region (6.5–7.2 ppm).
-
MS: Shift of M+ to M+3 (m/z 121
124).
Section 3: Pathway B — De Novo Synthesis (Nitration/Reduction)
Target: Methyl-Deuterated (
Direct H/D exchange of the methyl groups on 2,6-DMA is kinetically difficult due to the low acidity of
Strategic Logic
We utilize
Figure 2: De Novo synthesis pathway from deuterated xylene.
Experimental Protocol
Step 1: Nitration of m-Xylene-d10
-
Reagents:
-m-Xylene, conc. , conc. . -
Procedure:
-
Cool a mixture of
-m-Xylene in acetic anhydride to 0°C. -
Dropwise add the nitrating mixture (
) maintaining temp <10°C. -
Critical Challenge: Nitration yields a mixture of 2-nitro (sterically disfavored) and 4-nitro (sterically favored) isomers. The ratio is typically 1:2 favoring the unwanted 4-nitro isomer.
-
Purification: The isomers must be separated via fractional distillation or careful crystallization. The 2-nitro isomer has a lower boiling point due to steric crowding.
-
Step 2: Reduction to Aniline
-
Reagents: 2-Nitro-m-xylene-
, Iron powder (Fe), HCl (or + Pd/C). -
Procedure (Fe/HCl method - preferred for specificity):
-
Suspend the nitro compound in water/ethanol.
-
Add Iron powder (3 eq) and catalytic HCl. Reflux for 2-4 hours.
-
Basify with NaOH to liberate the free amine.
-
Steam distill the product to obtain high-purity 2,6-DMA-
.
-
Why this route?
It guarantees deuterium placement on the methyl groups. Unlike H/D exchange, which can "wash out" or be incomplete on alkyl chains, the C-D bonds in the methyl groups from
Section 4: Analytical Validation & References
Analytical Specifications
| Test | Expected Result ( | Notes |
| 1H-NMR | Silent spectrum (except amine protons) | If |
| 13C-NMR | Carbon splitting (C-D coupling) | Triplets/Multiplets observed due to |
| HR-MS | m/z = 130.15 (approx) | M+9 shift compared to native (121.09). |
References
-
Sajiki, H., et al. (2005). "Efficient H/D Exchange of Aromatic Compounds Using Heterogeneous Platinum-Group Metal Catalysts in D2O." Chemistry – A European Journal.
- Core authority for the Pt/C catalyzed exchange method described in P
-
Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.
- Validates the metabolic stability r
-
Wiberg, K. B. (1955).[4] "The Deuterium Isotope Effect." Chemical Reviews.
- Foundational text on the kinetic principles utilized in P
-
Sigma-Aldrich Technical Bulletin. "Synthesis and Application of Stable Isotopes."
- Reference for commercial availability of d10-m-xylene precursors.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Photocatalyst-free photochemical deuteration via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Advanced Handling and Integrity Preservation of 2,6-Dimethylaniline-d11
Executive Summary
2,6-Dimethylaniline-d11 (2,6-DMA-d11) is a high-value, perdeuterated isotopologue utilized primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS) and in mechanistic toxicology to probe Kinetic Isotope Effects (KIE).[1] While chemically analogous to its non-deuterated parent, the d11 isotopologue presents unique handling challenges: isotopic scrambling .[1]
The amine deuterons (-ND₂) are labile and susceptible to rapid Hydrogen/Deuterium (H/D) exchange upon exposure to atmospheric moisture or protic solvents.[1] This guide synthesizes rigid toxicological safety protocols with "Zero-Exchange" handling techniques to preserve isotopic purity and ensure operator safety.[1]
Physicochemical & Isotopic Profile
The d11 variant replaces all 11 hydrogen atoms (ring, methyl, and amine) with deuterium.[1]
| Property | 2,6-Dimethylaniline (Native) | 2,6-Dimethylaniline-d11 (Perdeuterated) |
| Formula | C₈H₁₁N | C₈D₁₁N |
| MW | 121.18 g/mol | ~132.25 g/mol |
| Appearance | Yellow to brown liquid/solid | Colorless to pale yellow liquid/solid |
| Labile Sites | N-H (Amino protons) | N-D (Amino deuterons) - Critical Control Point |
| Boiling Point | 214 °C | ~212–216 °C (Isotope effect varies) |
| Flash Point | 91 °C (Closed Cup) | Similar (Combustible) |
Safety Architecture: The "Three-Pillar" Defense[1]
Handling 2,6-DMA-d11 requires navigating two distinct hazard classes: Acute Hemotoxicity and Chronic Carcinogenicity .[1]
Pillar 1: Toxicological Mechanism (Methemoglobinemia)
Like other anilines, 2,6-DMA-d11 is a potent methemoglobin inducer.[1][2] It is not the amine itself but its N-hydroxylated metabolite that oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Early Signs: Cyanosis (blue lips/nail beds), headache, dizziness.[1]
-
Critical Threshold: MetHb levels >30% can be fatal.[1]
Pillar 2: Carcinogenicity
Classified as a Category 2 Carcinogen (Suspected human carcinogen).[1][5]
-
Target: Nasal cavity tumors (adenomas/carcinomas) observed in rat studies.[1][6]
-
Mechanism: Metabolic activation via CYP450 enzymes leads to DNA adduct formation, particularly in the ethmoid turbinates.[1]
Pillar 3: Engineering Controls[1][7]
-
Primary Barrier: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.[1]
-
Secondary Barrier: Double-gloving (Nitrile inner / Laminate outer) is mandatory.[1] Aniline derivatives permeate standard latex rapidly.[1]
The "Zero-Exchange" Handling Protocol[1]
Objective: Prevent the thermodynamic exchange of N-D deuterons with atmospheric H₂O or protic solvents (ROH), which downgrades d11 to d9 instantly.
Step 1: Environmental Control[1][8]
-
Ideal: Handle within a Nitrogen/Argon-purged glovebox.[1]
-
Acceptable: Use an inverted funnel with a continuous dry Argon stream over the balance and open vials.[1]
Step 2: Solubilization Strategy
To maintain d11 status (including -ND₂), you must use anhydrous, aprotic, deuterated solvents.[1]
-
Recommended Solvents:
-
Forbidden Solvents (for d11 preservation):
-
Water / D₂O (D₂O is safe for d11 but hygroscopic)[1]
-
Methanol / Ethanol (Rapid exchange of N-D to N-H)
-
Step 3: Workflow Visualization
The following diagram outlines the decision logic for preserving isotopic integrity during aliquoting.
Figure 1: Decision matrix for handling 2,6-DMA-d11 based on isotopic requirements. Green path preserves full d11 status; Red path results in d9 (ring-deuterated) species.[1]
Storage & Stability
Thermal & Photostability
-
Temperature: Store at -20°C . Thaw in a desiccator to room temperature before opening to prevent condensation (which causes H/D exchange).
-
Light: 2,6-DMA is photosensitive and oxidizes to dark brown azo-compounds.[1] Store in Amber Vials wrapped in aluminum foil.
Containment[8]
-
Primary: Teflon-lined screw caps or flame-sealed ampules.[1]
-
Secondary: Sealed polyethylene bag with a desiccant packet (Silica gel).
-
Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]
Emergency Response Protocol
In the event of exposure, rapid recognition of Methemoglobinemia is vital.[1]
| Exposure Route | Immediate Action | Medical Marker |
| Inhalation | Move to fresh air.[1][5][7][8][9] Administer 100% Oxygen.[1] | Monitor SpO₂ (Pulse ox may be unreliable; Co-oximetry required). |
| Skin Contact | Drench with water for 15 min.[1][8][10] Do not use alcohol (increases absorption).[1] | Look for "Chocolate Brown" blood color.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[7][11][8][9] | Administer Methylene Blue (1-2 mg/kg) if MetHb >30%.[1] |
Metabolic Activation Pathway
Understanding the toxification pathway helps in clinical diagnosis.[1]
Figure 2: The metabolic activation of 2,6-DMA leading to Methemoglobinemia.[1][6] The N-hydroxy metabolite acts as a catalytic oxidant.
References
-
National Toxicology Program (NTP). (1990).[1][12] Toxicology and Carcinogenesis Studies of 2,6-Xylidine in F344/N Rats. Technical Report Series No. 278. [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2,6-Xylidine.[1][8][12] REACH Registration Dossier. [Link]
-
International Agency for Research on Cancer (IARC). (1993).[1][12] 2,6-Dimethylaniline (2,6-Xylidine).[1][8][12] IARC Monographs Volume 57.[1] [Link]
-
PubChem. (2023).[1] Compound Summary: 2,6-Dimethylaniline.[1][5][3][6][7][11][8][12] National Library of Medicine.[1] [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. JoDrugs. DIMETHYLANILINE [jodrugs.com]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-XYLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com [carlroth.com]
- 12. oehha.ca.gov [oehha.ca.gov]
Commercial suppliers of 2,6-Dimethylaniline-d11 analytical standard
Part 1: Executive Summary
2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a critical analyte in pharmaceutical development and toxicology.[1] It serves as the primary metabolite of the local anesthetic lidocaine and the anti-anginal drug ranolazine . Furthermore, it is a known nasal carcinogen and a potential impurity in pesticide formulations (e.g., metalaxyl).[2][3]
Accurate quantification of 2,6-DMA in complex biological matrices (plasma, urine, milk) requires Stable Isotope Dilution Mass Spectrometry (SID-MS) to compensate for matrix effects and ionization suppression. While 2,6-Dimethylaniline-d11 is the commercially available "gold standard" isotopologue, its application requires specific technical awareness regarding deuterium exchange.
This guide provides a vetted supplier landscape, explains the critical "d11 vs. d9" mass shift phenomenon in LC-MS workflows, and outlines a self-validating experimental protocol.
Part 2: Technical Rationale & The "d11" Exchange Phenomenon
The Isotopic Architecture
Commercially labeled 2,6-Dimethylaniline-d11 is fully deuterated, meaning all 11 hydrogen atoms are replaced by deuterium (
-
Chemical Formula:
-
Molecular Weight: ~132.25 g/mol
-
Structure:
-
Aromatic Ring: 3 Deuteriums
-
Methyl Groups: 6 Deuteriums
-
Amine Group: 2 Deuteriums (
)
-
The Critical Insight: In-Source Exchange
While you purchase "d11," you will rarely detect the d11 parent ion in Liquid Chromatography-Mass Spectrometry (LC-MS) using reverse-phase conditions.
In aqueous mobile phases (water/methanol/acetonitrile), the deuterium atoms on the amine group (
-
Result: The species detected by the mass spectrometer is effectively 2,6-Dimethylaniline-d9 (
form), not d11. -
Mass Shift: Instead of observing
, you will observe .
Failure to account for this exchange during MRM transition tuning will result in total signal loss for the internal standard.
Part 3: Commercial Supplier Landscape
The following suppliers have been verified for availability of high-enrichment (>98 atom % D) 2,6-Dimethylaniline-d11.
| Supplier | Product Code | Enrichment | Chemical Purity | Form | Notes |
| CDN Isotopes | D-6757 | 98 atom % D | >98% | Liquid / Neat | Primary Source. Most cited in literature. Includes CoA. |
| LGC Standards | CDN-D-6757 | 98 atom % D | >98% | Neat | Global distributor for CDN Isotopes. Good for EU logistics. |
| Simson Pharma | OT703770000 | N/A | High Purity | Custom | Indian supplier; often requires lead time for synthesis. |
| Axios Research | AR-A06599 | N/A | Analytical Grade | Neat | Specialized in reference standards for API impurities. |
Selection Criteria:
-
Isotopic Purity: Must be
98% to minimize the contribution of unlabeled (d0) signal, which would bias the quantification of the analyte. -
Chemical Purity: Ensure no isomeric impurities (e.g., 2,4-xylidine) that might co-elute.
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of 2,6-DMA in plasma, validated for linearity from 1.0 ng/mL to 1000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Step 1: Aliquot 100
L of plasma into a glass tube. -
Step 2: Add 10
L of Internal Standard Working Solution (2,6-DMA-d11, 100 ng/mL in Methanol).-
Note: Upon hitting the plasma (aqueous), the d11 begins converting to d9.
-
-
Step 3: Add 50
L of 0.1 M NaOH (to basify and ensure the amine is uncharged). -
Step 4: Add 1 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Vortex for 5 mins.
-
Step 5: Centrifuge at 4000 rpm for 10 mins.
-
Step 6: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Step 7: Reconstitute in 100
L of Mobile Phase (0.1% Formic Acid in Water/ACN 80:20).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (The Self-Validating Step)
The transitions below account for the d11
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Rationale |
| 2,6-DMA (Unlabeled) | 122.1 | 107.1 | 20 | Loss of methyl radical ( |
| 122.1 | 105.1 | 25 | Loss of | |
| 2,6-DMA-d9 (IS) | 131.2 | 113.2 | 20 | Loss of methyl-d3 ( |
| (Originally d11) | Note: 131 -> 113 maintains the d6 ring/methyl pattern |
Note: If using GC-MS with derivatization (e.g., HFBA), the amine protons are replaced by the fluorinated group, and the mass shift will rely solely on the non-exchangeable deuteriums (d9).
Part 5: References
-
CDN Isotopes. 2,6-Dimethylaniline-d11 Product Specification (Product No. D-6757). Retrieved from
-
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
Nelson, S. D., et al. Quantification of lidocaine and its metabolites in biological fluids. Journal of Chromatography B.
-
LGC Standards. Reference Standard 2,6-Dimethylaniline-d11 Data Sheet. Retrieved from
-
Agilent Technologies. Optimization of MRM Transitions for Aniline Derivatives. Application Note 5990-1234EN.
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Technical Guide: Comparative Analysis of 2,6-Dimethylaniline and 2,6-Dimethylaniline-d11
Executive Summary
This technical guide provides a rigorous comparison between 2,6-Dimethylaniline (2,6-DMA) , a critical pharmacophore and chemical intermediate, and its fully deuterated isotopologue, 2,6-Dimethylaniline-d11 (2,6-DMA-d11) .
While chemically identical in terms of valency and connectivity, these compounds exhibit distinct kinetic behaviors due to the Deuterium Kinetic Isotope Effect (DKIE) . This guide analyzes their physicochemical divergence, the mechanistic impact of deuteration on cytochrome P450 (CYP450) metabolism, and the utility of the d11 variant in reducing metabolic toxicity and serving as a "gold standard" internal reference in quantitative bioanalysis.
Physicochemical Characterization
The primary distinction between the two compounds lies in their isotopic composition.[] 2,6-DMA-d11 replaces all protium (
Table 1: Comparative Physicochemical Profile
| Feature | 2,6-Dimethylaniline (Standard) | 2,6-Dimethylaniline-d11 (Isotopologue) |
| CAS Number | 87-62-7 | 1219803-72-1 (varies by salt form) |
| Molecular Formula | ||
| Molecular Weight | 121.18 g/mol | ~132.25 g/mol |
| Isotopic Enrichment | Natural Abundance ( | |
| Distinct peaks for Methyl (6H), Aromatic (3H), Amine (2H) | Silent/Invisible (except for residual solvent exchange) | |
| C-H/C-D Bond Energy | ~98 kcal/mol (weaker) | ~100 kcal/mol (stronger) |
| Primary Application | Synthesis intermediate (Lidocaine, Xylazine) | Internal Standard (IS), Metabolic Probe |
Critical Insight: The Labile Amine Deuteriums
While labeled "d11," researchers must recognize that the two deuterium atoms on the amine group (
The Kinetic Isotope Effect (KIE): Mechanistic Basis
The utility of 2,6-DMA-d11 in drug development is grounded in the Primary Kinetic Isotope Effect .[2]
Zero Point Energy (ZPE) Theory
The carbon-deuterium (C-D) bond has a lower Zero Point Energy (ZPE) than the carbon-protium (C-H) bond due to the greater mass of the deuterium isotope (approx.[2][3] 2x mass of H).[4]
-
Activation Energy (
): Because the ground state of the C-D bond is lower, more energy is required to reach the transition state for bond cleavage.[3] -
Rate Impact: If C-H bond cleavage is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., CYP450-mediated hydroxylation), replacing H with D significantly reduces the reaction rate (
).[5]
Pathway Visualization: CYP450 Oxidation
The following diagram illustrates how deuteration at the methyl "soft spots" retards the formation of reactive metabolites.
Figure 1: Differential metabolic clearance. Path B (Methyl Oxidation) is significantly suppressed in the d11 analog due to the strength of the C-D bonds on the methyl groups.
Metabolic Stability & Toxicology[2][4][6]
2,6-DMA is a known nasal carcinogen in rodents, primarily linked to metabolic activation by CYP2E1 and CYP2A6 .
Metabolic Switching
In the standard molecule, metabolism occurs via:
-
N-hydroxylation: Formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA).[6][7] This is the toxigenic pathway leading to DNA adducts and methemoglobinemia.
-
Benzylic Hydroxylation: Oxidation of the methyl groups.
The d11 Advantage: By deuterating the methyl groups, the rate of benzylic oxidation is slowed. However, researchers must be cautious: if benzylic oxidation is slowed, the enzyme may "switch" to the N-hydroxylation pathway, potentially increasing toxicity. Conversely, if the ring protons (positions 3,4,5) are involved in detoxification pathways, deuteration there (present in d11) will also retard those rates.
Toxicology Implications
-
Standard 2,6-DMA: Rapid clearance, but high peak concentrations of reactive iminoquinone metabolites.
-
2,6-DMA-d11: Enhanced metabolic stability leads to a longer half-life (
).[4] This is the principle behind Deuterated Drugs (e.g., Deutetrabenazine), where the goal is to maintain therapeutic efficacy with lower dosing frequency, potentially blunting the "peak" concentrations of toxic metabolites.[8]
Analytical Protocol: Determination of Intrinsic Clearance ( )
To empirically validate the difference between the two compounds, a microsomal stability assay is the standard protocol.
Experimental Workflow
-
Preparation:
-
Prepare 10 mM stock solutions of 2,6-DMA and 2,6-DMA-d11 in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate Conc: 1 µM (to ensure linear kinetics,
). -
Protein Conc: 0.5 mg/mL microsomal protein.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at
min.
-
-
Quenching & Analysis:
-
Quench with 150 µL ice-cold Acetonitrile (ACN) containing an alternate internal standard (e.g., Lidocaine-d10).
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation of KIE
Calculate the in vitro intrinsic clearance (
The Deuterium Isotope Effect is defined as:
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic stability and calculating KIE.
Analytical Application: d11 as an Internal Standard
For bioanalytical scientists, 2,6-DMA-d11 is the preferred Internal Standard (IS) for quantifying 2,6-DMA or related anesthetics (like Lidocaine metabolites).
-
Co-elution: Being chemically identical, d11 co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray source.
-
Mass Shift: The +11 Da mass shift (or +9 Da after amine exchange) moves the IS signal well beyond the natural isotopic envelope of the analyte, preventing "cross-talk" in the mass spectrometer.
-
Protocol Note: Always use the d11 variant rather than a structural analog (e.g., 2,4-dimethylaniline) to ensure the highest accuracy in FDA-regulated bioanalysis.
References
-
Gan, J., et al. (2001). "Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes." Chemical Research in Toxicology. [Link]
-
Food and Drug Administration (FDA). (2017).[2][4] "FDA approves first deuterated drug."[2][4] (Reference to Deutetrabenazine approval and KIE principles). [Link]
-
Guengerich, F. P. (2017).[5] "Kinetic Isotope Effects in Cytochrome P450 Oxidation." Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of 2,6-Xylidine." Technical Report Series. [Link]
-
Pirali, T., et al. (2019).[5] "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[8] Nature Reviews Drug Discovery. [Link]
Sources
- 2. jrfglobal.com [jrfglobal.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of 2,6-dimethylaniline by recombinant human cytochrome P450s and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 2,6-Dimethylaniline-d11 as an internal standard in LC-MS/MS
Application Note: High-Sensitivity Quantitation of 2,6-Dimethylaniline in Biological Matrices Using LC-MS/MS with 2,6-Dimethylaniline-d11 as Internal Standard
Abstract
This application note details a robust LC-MS/MS methodology for the quantification of 2,6-Dimethylaniline (2,6-DMA), a potentially genotoxic metabolite of lidocaine and xylazine, in plasma and tissue. The protocol specifically addresses the utilization of 2,6-Dimethylaniline-d11 as an Internal Standard (IS). A critical focus is placed on the deuterium exchange phenomenon inherent to d11 isotopologues in protic mobile phases, providing a corrected MRM strategy to ensure accuracy. The method utilizes Liquid-Liquid Extraction (LLE) for matrix cleanup and achieves compliance with FDA Bioanalytical Method Validation (2018) guidelines.
Introduction & Scientific Rationale
2.6-Dimethylaniline (2,6-DMA) , also known as 2,6-xylidine, is a primary aromatic amine and a major metabolite of amide-type anesthetics (e.g., lidocaine, bupivacaine) and the veterinary sedative xylazine. Due to its classification as a Group 2B carcinogen (IARC) and its role in methemoglobinemia, precise monitoring is critical in toxicological studies and clinical pharmacokinetics.
The Role of the Internal Standard: In electrospray ionization (ESI), matrix effects (ion suppression/enhancement) often compromise quantitative accuracy. A Stable Isotope Labeled (SIL) internal standard is the gold standard for correction. 2,6-Dimethylaniline-d11 is chemically identical to the analyte but mass-differentiated, allowing it to track extraction efficiency and ionization variability perfectly.
Expert Insight: The Deuterium Exchange Paradox
While the starting material is 2,6-Dimethylaniline-d11 (fully deuterated: ring, methyls, and amine), the amine protons (
-
Starting Material:
(Mass 132 Da) -
In-Source Species:
(Mass 130 Da)
Critical Protocol Adjustment: Attempting to monitor the d11 parent ion (m/z ~133) will result in poor sensitivity due to this exchange. This protocol targets the d9-isotopologue (m/z 131) as the stable, detectable species in solution, ensuring maximum sensitivity and reproducibility.
Experimental Workflow Visualization
The following diagram outlines the validated workflow, from sample preparation to data processing.
Caption: Step-by-step bioanalytical workflow ensuring matrix removal and internal standard equilibration.
Detailed Protocol
Materials & Reagents
-
Analyte: 2,6-Dimethylaniline (Sigma-Aldrich/Supelco).
-
Internal Standard: 2,6-Dimethylaniline-d11 (CDN Isotopes or equivalent). Note: CoA may state d11, but treat as d9 for MS tuning.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Buffer: 0.1 M NaOH or Carbonate Buffer (pH 10).
Solution Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of Analyte and IS in Methanol. Store at -20°C.
-
IS Working Solution: Dilute IS stock to 100 ng/mL in 50:50 Water:Methanol.
-
Calibration Standards: Prepare serial dilutions in matrix (plasma) ranging from 1.0 ng/mL to 1000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Aniline derivatives are weak bases (pKa ~4.0). At high pH, they exist as neutral molecules, extracting efficiently into organic solvents while leaving polar matrix interferences behind.
-
Aliquot: Transfer 100 µL of plasma/tissue homogenate to a 1.5 mL tube.
-
IS Addition: Add 20 µL of IS Working Solution. Vortex 10s.
-
Alkalinization: Add 50 µL of 0.1 M NaOH (pH > 10). Vortex 10s.
-
Extraction: Add 600 µL MTBE. Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.
-
Dry Down: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN). Vortex and transfer to LC vial.
LC-MS/MS Parameters
Chromatography (LC):
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) or Phenyl-Hexyl (for better selectivity of aromatics).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry (MS):
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
MRM Transitions (The "Self-Validating" Table):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type | Note |
| 2,6-DMA | 122.1 | 107.1 | 25 | 20 | Quantifier | Loss of Methyl |
| 2,6-DMA | 122.1 | 77.0 | 25 | 35 | Qualifier | Phenyl ring |
| IS (d11 -> d9) | 131.2 | 113.2 | 25 | 20 | Quantifier | Corrected for H/D Exchange |
Note on IS Transition: The precursor is 131.2 (d9 core + H). The loss is a deuterated methyl group (
Mechanism of Internal Standard Correction
The following diagram illustrates how the IS corrects for matrix effects (signal suppression) during the run.
Caption: Co-elution of Analyte and IS ensures they experience identical ionization environments, canceling out matrix effects.
Validation Criteria (FDA/ICH M10)
To ensure the trustworthiness of this method, the following acceptance criteria must be met:
-
Selectivity: No interfering peaks >20% of the LLOQ area in blank matrix at the retention time of the analyte.
-
Linearity: Correlation coefficient (
) > 0.99 using weighting. -
Accuracy & Precision:
-
Intra-run & Inter-run CV% should be
(20% at LLOQ). -
Accuracy should be within
of nominal (20% at LLOQ).
-
-
Matrix Effect: The IS-normalized Matrix Factor should have a CV
across 6 different lots of matrix.
Troubleshooting & Optimization
-
Issue: Low IS Signal.
-
Cause: You may be monitoring m/z 133 (d11) instead of 131 (d9).
-
Solution: Switch transition to 131.2 -> 113.2.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the amine group with free silanols on the column.
-
Solution: Ensure Mobile Phase contains sufficient buffer/acid (0.1% Formic Acid) or use a "base-deactivated" column (e.g., Waters CSH or BEH).
-
-
Issue: Carryover.
-
Cause: 2,6-DMA is sticky.
-
Solution: Use a strong needle wash (e.g., 50:50:0.1 ACN:MeOH:Formic Acid).
-
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,6-Dimethylaniline. Retrieved from [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of 2,6-Dimethylaniline (Lidocaine Metabolite) in Plasma
Abstract & Introduction
While Lidocaine is a ubiquitous local anesthetic and anti-arrhythmic agent, its metabolic profile presents specific toxicological challenges that standard therapeutic drug monitoring (TDM) often overlooks. The primary metabolic pathway involves N-deethylation to monoethylglycinexylidide (MEGX) and glycinexylidide (GX). However, a secondary hydrolytic pathway yields 2,6-Dimethylaniline (2,6-DMA) , also known as 2,6-xylidine.
Why this protocol matters: 2,6-DMA is a known nasal carcinogen in rats (IARC Group 2B) and possesses genotoxic potential. Unlike the pharmacologically active metabolites MEGX and GX, 2,6-DMA represents a safety liability. Quantifying 2,6-DMA requires a highly specific and sensitive assay because it is often present at trace levels (pg/mL to low ng/mL) compared to the parent drug, and it is highly volatile, leading to poor recovery in standard extraction protocols.
This application note details a robust LC-MS/MS protocol using 2,6-Dimethylaniline-d11 as the Internal Standard (IS). The method features a critical "acid-trap" evaporation step to prevent analyte loss, ensuring high recovery and reproducibility.
Metabolic Pathway & Mechanism[1]
Understanding the origin of 2,6-DMA is crucial for interpreting patient data. The diagram below illustrates the divergence between the pharmacological (CYP1A2/CYP3A4 mediated) and toxicological pathways.
Figure 1: Metabolic pathway of Lidocaine showing the divergence of the toxic 2,6-DMA metabolite.
Materials & Reagents
-
Analyte: 2,6-Dimethylaniline (2,6-DMA), Purity >99%.[1]
-
Internal Standard: 2,6-Dimethylaniline-d11 (2,6-DMA-d11).
-
Note: The d11 isotopolog is fully deuterated (ring and methyl groups), providing ideal correction for matrix effects and extraction variability.
-
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Hexane.
-
Additives: Ammonium Formate, Formic Acid, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
Experimental Protocol
Preparation of Standards[3]
-
Stock Solutions: Prepare 1.0 mg/mL stocks of 2,6-DMA and 2,6-DMA-d11 in Methanol. Store at -20°C.
-
Working Standard: Dilute 2,6-DMA stock to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL in plasma.
-
IS Working Solution: Dilute 2,6-DMA-d11 to a fixed concentration of 50 ng/mL in 50:50 MeOH:Water.
Sample Preparation (Liquid-Liquid Extraction)
Expert Insight: 2,6-DMA is a volatile amine.[2] Standard nitrogen blow-down steps often result in >40% analyte loss. This protocol uses an Acid-Trap technique to convert the volatile free base into the non-volatile hydrochloride salt before evaporation.
Workflow Diagram:
Figure 2: Extraction workflow highlighting the critical Acid Trap step to prevent volatility loss.
LC-MS/MS Conditions
Chromatography[2][5]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Rationale: A standard C18 is sufficient for retention; however, adequate separation from the massive Lidocaine peak (often µg/mL levels) is essential to prevent ion suppression of the trace metabolite.
-
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry[5][6]
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Mode: Multiple Reaction Monitoring (MRM).[3]
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| 2,6-DMA | 122.1 [M+H]+ | 107.1 (Loss of -CH₃) | 22 | 50 |
| 2,6-DMA (Qualifier) | 122.1 | 77.0 (Phenyl ring) | 35 | 50 |
| 2,6-DMA-d11 (IS) | 133.2 [M+H]+ | 115.2 (Loss of -CD₃)* | 22 | 50 |
*Note on IS Transition: The d11 analog is fully deuterated. The loss of a deuterated methyl group (-CD3, mass ~18) shifts the product ion from 107 to ~115. Always verify the exact product ion spectrum on your specific instrument during tuning.
Method Validation (FDA Guidance 2018)
To ensure regulatory compliance, the following parameters must be validated:
-
Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of 2,6-DMA (approx. 2.5 min) or the IS.
-
Linearity: Weighted (1/x²) linear regression. Expected r² > 0.995 over the 0.5 – 500 ng/mL range.
-
Accuracy & Precision:
-
Intra-run and Inter-run CV% should be <15% (20% at LLOQ).
-
Accuracy should be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. The d11 IS should compensate for any suppression, resulting in an IS-normalized Matrix Factor (MF) close to 1.0.
-
Stability:
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at room temperature (Keep samples covered; 2,6-DMA is light sensitive).
-
Processed Sample: 24 hours in autosampler (4°C).
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Volatility of 2,6-DMA during drying. | Critical: Ensure the "Acid Trap" step (adding HCl/MeOH) is performed before N2 evaporation. |
| High Back-pressure | Protein precipitation in column. | Ensure the LLE supernatant is clean. Avoid transferring the interface layer. |
| Ion Suppression | Co-elution with Lidocaine. | Lidocaine elutes later than 2,6-DMA on C18. Ensure gradient holds at low %B long enough to separate them. |
| Carryover | Adsorption to injector needle. | Use a needle wash solution containing 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] Link
-
National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline). TR 278. Link
-
Shoup, R., et al. (2018).[5] Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1087-1088, 126-133. Link
-
PubChem Compound Summary. (2023). 2,6-Dimethylaniline.[1][2][3][6][5][7][8][9][10][11] National Center for Biotechnology Information. Link
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- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethylaniline, 100 ml, CAS No. 87-62-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 8. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
Application Note: High-Sensitivity LC-MS/MS Assay for 2,6-Dimethylaniline in Human Plasma for Pharmacokinetic Studies Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 2,6-Dimethylaniline (2,6-DMA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2,6-DMA is a significant metabolite of several pharmaceutical compounds, such as the local anesthetic lidocaine, and is also an environmental contaminant with carcinogenic properties.[1][2][3] Accurate quantification in biological matrices is therefore crucial for pharmacokinetic assessments, toxicological studies, and safety evaluations.[4] This protocol employs a stable isotope-labeled internal standard, 2,6-Dimethylaniline-d11 (2,6-DMA-d11), to ensure the highest degree of accuracy and precision by correcting for matrix effects and variability in sample processing. The method described herein is designed for researchers, scientists, and drug development professionals, providing a robust framework from sample preparation to data analysis, consistent with international bioanalytical method validation guidelines.[5][6]
Introduction: The Analytical Imperative for 2,6-Dimethylaniline
2,6-Dimethylaniline (also known as 2,6-xylidine) is a primary aromatic amine used as a chemical intermediate in various industries, including the manufacturing of pharmaceuticals and pesticides.[1][2] Human exposure can occur through its formation as a metabolite of common drugs like lidocaine and xylazine, or from environmental sources such as tobacco smoke.[1][7][8][9] Given that 2,6-DMA is classified as a possible human carcinogen and has demonstrated carcinogenicity in animal studies, particularly causing nasal cavity tumors in rats, its quantification in biological fluids is of paramount importance for assessing drug safety and understanding exposure risks.[1][3][10]
Pharmacokinetic (PK) studies require highly reliable bioanalytical methods to accurately determine the concentration-time profile of a drug and its metabolites. The use of a stable isotope-labeled internal standard (SIL-IS), such as 2,6-Dimethylaniline-d11, is the gold standard in quantitative LC-MS/MS. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-perfect co-elution and identical ionization behavior allow it to precisely account for variations during sample extraction, handling, and injection, thereby correcting for potential analytical errors and matrix-induced ion suppression or enhancement.
This guide provides a comprehensive methodology for a sensitive and selective LC-MS/MS assay for 2,6-DMA in human plasma, grounded in established bioanalytical principles and regulatory expectations.
Scientific Principle: Stable Isotope Dilution and Tandem Mass Spectrometry
The core of this method is the principle of stable isotope dilution. A known, fixed concentration of 2,6-Dimethylaniline-d11 is spiked into all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. During LC-MS/MS analysis, the analyte (2,6-DMA) and the SIL-IS (2,6-DMA-d11) are separated from other matrix components chromatographically and then detected by the mass spectrometer.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is selected in the third quadrupole (Q3). The transition from precursor to product ion is a unique signature for the target molecule.
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because the IS experiences the same analytical variations as the analyte, this ratio remains constant even if sample loss occurs during preparation or if matrix effects alter the ionization efficiency.
Materials and Analytical Instrumentation
Reagents and Chemicals
-
2,6-Dimethylaniline (analytical standard, >99% purity)
-
2,6-Dimethylaniline-d11 (isotopic purity >98%)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Human Plasma (K2-EDTA anticoagulant), sourced from an accredited biobank.
Instrumentation
-
Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm) or equivalent.
Detailed Experimental Protocol
This protocol is designed for the analysis of 2,6-DMA in human plasma samples. All steps should be performed in a calibrated and well-maintained laboratory environment.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 2,6-Dimethylaniline and dissolve in a 10 mL volumetric flask with methanol.
-
Separately, accurately weigh ~10 mg of 2,6-Dimethylaniline-d11 and dissolve in a 10 mL volumetric flask with methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 2,6-DMA primary stock solution with 50:50 Methanol:Water to prepare working standards for the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 2,6-DMA-d11 primary stock solution with 50:50 Methanol:Water to achieve a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range and instrument response.
-
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
This two-step process effectively removes proteins and phospholipids, which are major sources of matrix interference.
Caption: Step-by-step sample preparation workflow.
Step-by-Step Procedure:
-
Allow all frozen plasma samples, QCs, and calibrators to thaw at room temperature.
-
Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 25 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples).
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Add 1 mL of MTBE to the supernatant.
-
Vortex for 5 minutes to facilitate the extraction of 2,6-DMA into the organic phase.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95% Mobile Phase A).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Conditions
| Parameter | Setting |
|---|---|
| LC System | |
| Column | Agilent Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 3.0 min | 5% to 95% B (Linear Ramp) |
| 3.0 - 4.0 min | Hold at 95% B |
| 4.0 - 4.1 min | 95% to 5% B (Return to Initial) |
| 4.1 - 5.0 min | Hold at 5% B (Equilibration) |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3000 V |
| Gas Temperature | 320°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 2,6-Dimethylaniline | 122.1 | 107.1 (Quantifier) | 50 | 120 | 15 |
| 122.1 | 77.1 (Qualifier) | 50 | 120 | 25 |
| 2,6-Dimethylaniline-d11 | 133.2 | 115.2 | 50 | 120 | 15 |
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[5][6][11] Validation ensures the method is reliable for its intended purpose.
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 blank matrix lots. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | Minimum of 6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze 5 replicates of QC samples at a minimum of 4 levels (LLOQ, Low, Mid, High) over 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on ionization efficiency. | Analyze samples at Low and High QC levels prepared in at least 6 different matrix lots. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Test freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative stability. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted and accurately measured. | Dilute a high-concentration sample into the calibrated range. | Accuracy and precision of diluted samples must be within ±15%. |
Metabolism and Toxicological Context
Understanding the metabolic fate of 2,6-DMA is crucial for interpreting PK data. The primary metabolic pathways involve oxidation. Cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6, are responsible for both ring hydroxylation to form 4-amino-3,5-dimethylphenol (DMAP) and N-hydroxylation to produce N-(2,6-dimethylphenyl)hydroxylamine (DMHA).[10]
Caption: Simplified metabolic pathway of 2,6-DMA.
The N-hydroxylation pathway is of significant toxicological concern as it leads to the formation of reactive metabolites that can bind to macromolecules like hemoglobin, forming adducts.[1] These hemoglobin adducts serve as valuable biomarkers for assessing systemic exposure to 2,6-DMA.[1] The potential for genotoxicity and the demonstrated carcinogenicity in animal models underscore the need for sensitive analytical methods to support risk assessment.[1][3]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of 2,6-Dimethylaniline in human plasma. The use of a stable isotope-labeled internal standard (2,6-Dimethylaniline-d11) ensures high accuracy and precision, making the assay suitable for regulated bioanalysis in support of pharmacokinetic and toxicological studies. Adherence to the described sample preparation, chromatography, and validation procedures will yield reliable data essential for critical decision-making in drug development and safety assessment.
References
-
2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. NCBI.[Link]
-
2,6-Dimethylaniline Vmax and Km posterior distributions and their correlation plot. Semantic Scholar.[Link]
-
2,6-Dimethylaniline | C8H11N | CID 6896. PubChem.[Link]
-
Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Semantic Scholar.[Link]
-
Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. PubMed.[Link]
-
No Significant Risk Level (NSRL) for the Proposition 65 Carcinogen 2,6-Xylidine. OEHHA.[Link]
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.[Link]
-
2,6-Xylidine. Wikipedia.[Link]
-
Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes. ACS Publications.[Link]
-
Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. PubMed.[Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH.[Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters.[Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. FDA.[Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.[Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed.[Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate.[Link]
Sources
- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 9. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
How to minimize matrix effects for 2,6-Dimethylaniline-d11 in urine samples
A Guide to Minimizing Matrix Effects in Urine Samples
Welcome to the technical support center. As Senior Application Scientists, we understand the complexities of bioanalysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of 2,6-Dimethylaniline-d11 (2,6-DMA-d11) in human urine, a common challenge in clinical and toxicological research. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and robustness of your LC-MS/MS assays.
Troubleshooting Guide
This section addresses specific, common problems encountered during method development and sample analysis.
Question 1: My 2,6-Dimethylaniline-d11 signal is showing poor reproducibility and high variability when I test urine samples from different donors. What is the likely cause and how can I fix it?
Answer: This is a classic manifestation of variable matrix effects. Urine is an exceptionally complex and variable biological matrix; its composition can change dramatically based on an individual's diet, hydration level, health status, and medication use.[1][2] Components like salts, urea, creatinine, and various metabolites can differ by orders of magnitude between samples, leading to inconsistent ion suppression or enhancement.
Your deuterated internal standard (IS), 2,6-DMA-d11, is designed to track and compensate for this variability. However, when matrix effects are severe and highly differential, even a stable isotope-labeled (SIL) internal standard may not provide perfect correction.
Causality & Solution Pathway:
-
Insufficient Sample Cleanup: Your current sample preparation method (e.g., simple "dilute-and-shoot") is likely not removing enough of the interfering endogenous compounds. While fast, this approach is highly susceptible to matrix variability.[3]
-
Recommended Action: Implement a More Robust Extraction. You must improve the cleanliness of the final extract introduced to the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing non-soluble components and salts. Since 2,6-dimethylaniline is a basic compound, adjusting the sample pH to >9 will ensure it is in its neutral form, facilitating extraction into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or methylene chloride.[4]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte while washing away interferences.[1][5] For a basic compound like 2,6-DMA, a mixed-mode strong cation-exchange (SCX) sorbent is highly effective.
-
Question 2: I'm observing significant ion suppression for both my analyte (2,6-DMA) and the internal standard (2,6-DMA-d11). How can I improve the overall signal intensity?
Answer: Significant ion suppression points to a high concentration of co-eluting matrix components competing with your analyte and IS for ionization in the mass spectrometer source.[3][6] The goal is to either remove these components or chromatographically separate them from your analytes.
Troubleshooting Steps:
-
Improve Sample Preparation: As detailed in the previous question, moving from a dilute-and-shoot method to LLE or SPE is the most critical step to remove the bulk of interfering compounds.[1][7]
-
Optimize Chromatography:
-
Gradient Modification: Develop a shallower gradient around the elution time of 2,6-DMA. This can often resolve the analyte from the main band of suppressing matrix components.
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a Phenyl-Hexyl instead of a standard C18) to alter the elution profile of interferences relative to your analyte.
-
-
Reduce Sample Injection Volume: A smaller injection volume will introduce fewer matrix components into the system, which can proportionally reduce suppression.[8] This is a viable strategy only if your assay has sufficient sensitivity to accommodate the signal loss.
-
Consider a Different Ionization Technique: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects. APCI is a gas-phase ionization technique and can be less susceptible to suppression from non-volatile salts and complex molecules.[6]
Question 3: The peak area ratio of my analyte (2,6-DMA) to my internal standard (2,6-DMA-d11) is inconsistent across replicates and different urine lots. Why is my stable isotope-labeled standard not compensating properly?
Answer: This is a critical and often misunderstood issue. While SIL internal standards are the gold standard, their ability to compensate perfectly relies on one key assumption: that the analyte and the IS experience the exact same degree of matrix effect. This assumption fails if the two compounds do not perfectly co-elute.
The Deuterium Isotope Effect: The replacement of hydrogen with deuterium atoms can slightly alter the physicochemical properties of a molecule, including its lipophilicity. In reversed-phase chromatography, this can cause the deuterated standard (2,6-DMA-d11) to elute slightly earlier or later than the native analyte (2,6-DMA).[9]
If a narrow region of intense ion suppression exists in your chromatogram, and your analyte and IS elute on slightly different sides of it, one will be suppressed more than the other. This differential suppression invalidates the ratio, leading to poor accuracy and precision.
Solution:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the IS at a high resolution. Zoom in on the peaks to ensure they are perfectly symmetrical and have identical retention times.
-
Adjust Chromatography: If you observe a slight separation, you must adjust your chromatographic method. Often, switching to a shallower gradient or a lower flow rate can improve resolution and ensure the two compounds elute simultaneously.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular culprits of matrix effects in urine?
Urine matrix effects are caused by a wide range of endogenous and exogenous compounds.[6]
-
Endogenous Components: The most common interferents are urea, uric acid, creatinine, inorganic salts (e.g., chlorides, phosphates), and phospholipids. These highly abundant molecules can suppress the ESI signal by altering droplet surface tension, competing for charge, or forming adducts.[3]
-
Exogenous Components: These include metabolites from food, dietary supplements, and co-administered drugs that may be present in the sample.[6]
Q2: Isn't using a deuterated internal standard like 2,6-Dimethylaniline-d11 supposed to completely eliminate matrix effects?
In theory, a co-eluting SIL-IS should be affected by extraction inefficiency and ion suppression/enhancement in the same way as the analyte, allowing for accurate correction. However, this compensation can be imperfect. As discussed in Troubleshooting Question 3, the deuterium isotope effect can cause slight chromatographic separation, leading to differential matrix effects.[9] Furthermore, in rare cases, differences in extraction recovery between the analyte and the SIL-IS have been reported.[10] Therefore, while a SIL-IS is the best tool available, it does not absolve the scientist from the responsibility of developing a clean sample preparation method and a robust chromatographic separation.
Q3: What are the main sample preparation strategies I should consider for aromatic amines in urine?
There are three primary strategies, each with its own trade-offs. The choice depends on the required sensitivity, throughput, and degree of matrix complexity.
| Technique | Matrix Removal Efficiency | Analyte Recovery | Throughput | Expertise/Cost |
| Dilute-and-Shoot | Low | High (no extraction loss) | Very High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Good-Excellent | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Good-Excellent | Low-Moderate | High |
-
Dilute-and-Shoot: Simply diluting the urine sample with solvent (e.g., methanol or acetonitrile) and injecting it.[8][11] This is fast but provides minimal cleanup and is only suitable for assays with high sensitivity and robust chromatography.[7]
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous urine sample and an immiscible organic solvent. It is effective at removing salts and many polar interferences.[4][12][13]
-
Solid-Phase Extraction (SPE): The most powerful technique for cleanup. The sample is passed through a solid sorbent that retains the analyte, allowing interferences to be washed away before the analyte is eluted with a strong solvent.[1][14][15]
Q4: How do I quantitatively assess the degree of matrix effect in my assay?
The most accepted method is to calculate the Matrix Factor (MF) using a post-extraction spike experiment.[6] This provides a numerical value for the degree of ion suppression or enhancement.
Matrix Factor (MF) Calculation: MF is determined by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent standard.
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. To validate your internal standard, you should also calculate the IS-Normalized MF , which should be close to 1.0.
Experimental Protocols & Visualizations
Decision Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical path for identifying and solving matrix effect issues.
Caption: A logical workflow for diagnosing and resolving matrix effect issues.
Protocol 1: Solid-Phase Extraction (SPE) for 2,6-Dimethylaniline
This protocol uses a mixed-mode strong cation-exchange (SCX) sorbent, ideal for basic analytes.
Materials:
-
Mixed-mode SCX SPE cartridges (e.g., 30 mg / 1 mL)
-
Urine sample, thawed and vortexed
-
Internal Standard spiking solution (2,6-DMA-d11)
-
2% Formic Acid in Water (v/v)
-
Methanol (LC-MS Grade)
-
5% Ammonium Hydroxide in Methanol (v/v) (Elution Solvent)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard (2,6-DMA-d11). Vortex to mix. Add 1 mL of 2% formic acid to acidify the sample. This ensures the aniline is protonated (positively charged).
-
Sorbent Conditioning: Place SPE cartridges on the manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of 2% formic acid through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated 2 mL sample onto the cartridge. Apply gentle vacuum to pull the sample through at a slow, steady rate (~1 mL/min).
-
Wash Step:
-
Wash 1: Pass 1 mL of 2% formic acid through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of Methanol through the cartridge to remove non-polar, neutral interferences. Dry the sorbent bed under full vacuum for 5 minutes.
-
-
Analyte Elution: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The ammonia neutralizes the charged analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
SPE Protocol Flowchart
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
References
- Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Czauderna, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Headley, J. V., et al. (1996). Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry. Journal of AOAC International. [Link]
-
Kole, P. L., et al. (2011). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Phillips, K., et al. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. The Journal of Applied Laboratory Medicine. [Link]
-
Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Schlittenbauer, L., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Tran, T., et al. (2012). Development of a High-Throughput LC–MS-MS Assay for 13 Commonly Prescribed Pain Management Drugs from Urine with Cleanup Using Solid-Phase Extraction. Spectroscopy Online. [Link]
-
Wang, S., et al. (2007). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ADLM. [Link]
-
Zhang, Y., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenobiotics—Division and Methods of Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjoes.com [pjoes.com]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for 2,6-Dimethylaniline-d11
Welcome to the technical support center for the analysis of 2,6-Dimethylaniline-d11. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mass spectrometry analysis. Here, we move beyond generic protocols to offer field-proven insights and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Analytical Challenge of 2,6-Dimethylaniline-d11
2,6-Dimethylaniline (2,6-DMA), a metabolite of several pharmaceutical compounds, presents a unique analytical challenge due to its relatively low polarity.[1] Its deuterated analog, 2,6-Dimethylaniline-d11 (2,6-DMA-d11), is a commonly used internal standard for quantitative bioanalysis. Achieving optimal sensitivity, peak shape, and reproducibility for 2,6-DMA-d11 requires careful optimization of the mass spectrometer's ion source conditions. This guide will provide a structured approach to this optimization process, addressing common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Choosing the Right Ionization Technique: ESI or APCI?
Question: I am starting method development for 2,6-Dimethylaniline-d11. Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Answer:
For a molecule like 2,6-Dimethylaniline, which has moderate polarity and a lower molecular weight, both ESI and APCI are viable options, but APCI is often the more robust choice. [2]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that works well for polar and ionizable compounds.[3] While 2,6-DMA has a basic amine group that can be protonated, its overall lower polarity can sometimes lead to suboptimal ionization efficiency in ESI, especially at higher flow rates.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally preferred for less polar, thermally stable small molecules.[4] The ionization process in APCI occurs in the gas phase, initiated by a corona discharge, which can be more efficient for compounds like 2,6-DMA that are readily volatilized.[2]
Causality: The decision between ESI and APCI hinges on the analyte's ability to exist as an ion in solution (for ESI) versus its volatility and gas-phase proton affinity (for APCI). The methyl groups on the aromatic ring of 2,6-DMA increase its hydrophobicity compared to aniline, making gas-phase ionization via APCI a more favorable process.
Recommendation: Begin your method development by screening both ESI and APCI sources. If both yield a signal, compare the signal-to-noise ratio and overall intensity. It is highly probable that APCI will provide superior sensitivity and robustness for this analyte.
My Signal Intensity for 2,6-Dimethylaniline-d11 is Low. How Can I Improve It?
Question: I am using an APCI source, but my signal for 2,6-Dimethylaniline-d11 is much lower than expected. What are the key parameters I should optimize?
Answer:
Low signal intensity in APCI can often be resolved by systematically optimizing the source parameters. The following table outlines the key parameters, their typical starting ranges, and the rationale for their adjustment.
| Parameter | Typical Starting Range | Rationale for Optimization |
| Vaporizer Temperature | 350 - 450 °C | This is a critical parameter in APCI. The temperature must be high enough to ensure complete desolvation and vaporization of the analyte from the LC eluent. Insufficient temperature will lead to poor ionization efficiency. For 2,6-DMA, start around 400°C and increase in 25°C increments.[2] |
| Corona Discharge Current | 1 - 5 µA | The corona discharge provides the primary electrons for the chemical ionization process. A higher current can increase the population of reagent ions, potentially leading to a stronger analyte signal. However, an excessively high current can cause in-source fragmentation or increase background noise.[3] |
| Nebulizer Gas Pressure | 30 - 60 psi | This parameter controls the formation of the aerosol from the LC eluent. Proper nebulization is key to efficient vaporization. The optimal pressure will depend on your LC flow rate. |
| Sheath and Auxiliary Gas Flow | Instrument Dependent | These gases aid in desolvation and focusing the ion stream toward the mass spectrometer inlet. Systematic optimization of these parameters can significantly enhance signal intensity. |
| Mobile Phase Composition | Acidified Organic/Aqueous | The addition of a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase is crucial for promoting protonation of the amine group on 2,6-DMA-d11 in the gas phase.[5] |
Experimental Protocol: Step-by-Step Source Optimization
-
Prepare a continuous infusion of a 100-500 ng/mL solution of 2,6-Dimethylaniline-d11 in a mobile phase composition that is representative of your intended LC conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set initial source parameters based on the instrument manufacturer's recommendations or the starting points in the table above.
-
Optimize one parameter at a time. While infusing the solution, manually adjust a single parameter (e.g., vaporizer temperature) across its range and observe the effect on the signal intensity of the [M+H]+ ion for 2,6-DMA-d11.
-
Record the optimal setting for that parameter and return it to that value before proceeding to the next parameter.
-
Iterate through all key parameters. A logical workflow for this process is illustrated in the diagram below.
Caption: Workflow for systematic optimization of APCI source parameters.
I am observing poor peak shape for 2,6-Dimethylaniline-d11. What could be the cause?
Question: My peaks for 2,6-Dimethylaniline-d11 are tailing or broad. Is this a source issue or a chromatography problem?
Answer:
Poor peak shape can originate from either the LC separation or the MS source, and it's important to systematically troubleshoot to identify the root cause.
-
Chromatographic Issues:
-
Secondary Interactions: Aniline compounds can exhibit secondary interactions with residual silanols on silica-based C18 columns, leading to peak tailing. Ensure your mobile phase is adequately buffered or contains a competitive amine to mitigate these interactions.
-
Inappropriate Mobile Phase pH: For basic compounds like 2,6-DMA, a mobile phase pH that is 2-3 units below the pKa of the analyte will ensure it is in its protonated form, which generally leads to better peak shape.
-
Column Contamination or Degradation: A contaminated guard column or a void in the analytical column can lead to peak distortion.
-
-
Mass Spectrometry Source Issues:
-
Suboptimal Desolvation: If the vaporizer temperature or gas flows are insufficient, incomplete desolvation can occur, leading to peak broadening and tailing. Re-optimize these parameters as described in the previous section.
-
Source Contamination: A buildup of non-volatile salts or other matrix components in the ion source can disrupt the electric fields and gas dynamics, leading to poor peak shape. Regular source cleaning is essential for maintaining optimal performance.
-
Troubleshooting Workflow:
Sources
- 1. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. rsc.org [rsc.org]
Contamination sources for 2,6-Dimethylaniline-d11 in a clinical lab
Technical Support Center: 2,6-Dimethylaniline-d11 Assay Optimization Authorized for: Clinical Mass Spectrometry Division Subject: Contamination Sources & Signal Integrity for 2,6-Xylidine Assays
Introduction: The Precision Paradox
Welcome to the technical support hub for 2,6-Dimethylaniline-d11 (2,6-DMA-d11) . You are likely here because you are quantifying 2,6-Dimethylaniline (2,6-DMA), a potentially carcinogenic metabolite of lidocaine and xylazine, and you are seeing data that doesn't make sense—ghost peaks in blanks, shifting retention times, or variable internal standard (IS) response.
In clinical assays, 2,6-DMA presents a "perfect storm" of interference: it is an environmental contaminant, a metabolic byproduct of common anesthetics, and chemically labile in its deuterated form. This guide deconstructs these failure modes into actionable engineering controls.
Section 1: The "Ghost" Analyte (Pre-Analytical Interference)
The most frequent source of "contamination" is not the labware, but the patient or the sampling event itself.
The Lidocaine Vector
2,6-DMA is the primary metabolite of Lidocaine.[1][2] If your assay detects 2,6-DMA, it must discriminate between pre-existing 2,6-DMA (the analyte of interest) and 2,6-DMA generated ex vivo from Lidocaine.
The Failure Mechanism:
-
Metabolic: Patient received Lidocaine (dental, minor surgery).[2] High levels of Lidocaine and 2,6-DMA are in the plasma.
-
Procedural: The phlebotomist used a topical anesthetic (Lidocaine prilocaine cream) or a coated needle.
-
Analytical (The "In-Source" Trap):
-
Lidocaine (
235) elutes near 2,6-DMA ( 122). -
In the ESI source, labile Lidocaine undergoes In-Source Fragmentation (ISF) , cleaving the amide bond.
-
This generates a pseudo-molecular ion at
122 (the 2,6-xylidine moiety). -
Result: The mass spectrometer "sees" 2,6-DMA where there is only Lidocaine.
-
Protocol 1: The Isobaric Check (ISF Validation) Goal: Determine if Lidocaine is mimicking your analyte.
-
Inject a neat standard of Lidocaine (1 µg/mL) using your 2,6-DMA method.
-
Monitor the MRM transition for 2,6-DMA (e.g.,
). -
Pass Criteria: No peak should appear at the retention time of 2,6-DMA.
-
Fail Action: If a peak appears, your chromatographic separation is insufficient. You must resolve Lidocaine from 2,6-DMA to prevent ISF interference.
Section 2: The "Disappearing" Standard (Chemical Stability)
Users often report that their 2,6-DMA-d11 signal drops over time, or the "blank" starts showing analyte signal. This is often a chemistry error, not a contamination event.
The H/D Exchange Trap
The structure of 2,6-Dimethylaniline-d11 is typically
-
Stable D: The deuteriums on the methyl groups (
) and the aromatic ring ( ) are stable. -
Labile D: The deuteriums on the amine group (
) are highly labile .
In any protic solvent (Water, Methanol) or acidic mobile phase, the amine deuteriums will rapidly exchange with Hydrogen from the solvent.
Consequence: If you monitor the parent mass of the fully deuterated species (d11), the signal will vanish as it converts to d9 (loss of 2 D from amine). If your IS stock contains d11 but your mobile phase is aqueous, you are effectively injecting d9.
Protocol 2: The "d9" Fallback Strategy Goal: Stabilize IS response.
-
Do not rely on the
deuteriums for mass discrimination. -
Select Transitions: Choose a parent mass corresponding to the d9 species (amine protons exchanged to H) for your method, even if you buy d11.
-
d11 Precursor:
133 -
d9 Precursor:
131 (Use this one!)
-
-
Equilibration: Allow your IS working solution (in aqueous/methanol mix) to equilibrate for 2 hours before use to ensure all
has converted to .
Section 3: Environmental Leaching (Labware)
2,6-DMA is an industrial intermediate used in the production of rubber and dyes. It is a classic "leachable."
Common Sources:
-
Rubber Stoppers: Vacutainer tubes (especially older generations) and HPLC vial septa.
-
Plasticizers: Low-grade polypropylene tubes.
-
Cigarette Smoke: 2,6-DMA is a combustion byproduct.[3] Smokers in the lab can contaminate samples via breath or clothing particulates.
Data Visualization: The Contamination Vector Map The following diagram illustrates the pathways of contamination and interference.
Caption: Figure 1. Vector map detailing biological, environmental, and chemical sources of error in 2,6-DMA analysis.
Section 4: Troubleshooting Guide
Symptom: 2,6-DMA Peak in the Blank
| Potential Cause | Verification Step | Corrective Action |
| IS Impurity | Inject IS only (no matrix). Calculate % area of analyte peak relative to IS peak. | If >0.5%, purchase higher purity IS or dilute IS concentration to lower the absolute background. |
| Carryover | Inject a "Double Blank" (Solvent only) immediately after a High Standard. | Replace rotor seal, switch to aggressive needle wash (50:50 MeOH:Isopropanol + 0.1% Formic Acid). |
| Leaching | Test extraction using glass tubes vs. plastic tubes. | Switch to glass inserts; use PTFE-lined septa only (avoid rubber). |
Symptom: Variable IS Response
| Potential Cause | Verification Step | Corrective Action |
| H/D Exchange | Check if you are monitoring the d11 parent mass ( | Change MRM to monitor the d9 species ( |
| Ion Suppression | Perform a post-column infusion of IS while injecting a blank matrix sample. | Improve extraction (SPE/LLE) to remove phospholipids. |
Section 5: Interactive Troubleshooting Logic
Use this flow to diagnose specific assay failures.
Caption: Figure 2. Diagnostic logic tree for isolating the source of 2,6-DMA contamination.
Section 6: FAQ
Q: Can I use 2,6-Dimethylaniline-d6 instead of d11? A: Yes, and it is often preferred. d6 typically labels the methyl groups or the ring, avoiding the labile amine protons. This eliminates the H/D exchange variable, making the assay more robust in aqueous mobile phases.
Q: Why does my IS peak split? A: This is likely partial H/D exchange occurring on-column. If your mobile phase is acidic (Formic acid), the exchange is catalyzed. If you monitor d11, you see the unexchanged fraction. If you monitor d9, you see the exchanged fraction. The "split" is actually two different chemical species separating slightly or reacting during the run. Solution: Force full exchange to d9 before injection.
Q: What is the clinical cutoff for 2,6-DMA? A: While lab-specific, background levels in non-exposed individuals are typically < 1 ng/mL. Levels > 10 ng/mL in patients treated with Lidocaine are common but transient.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer.[4]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Li, Q., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS.[2] Journal of Chromatography B, 1092, 483-489.
-
CDN Isotopes. (n.d.). 2,6-Dimethylaniline-d11 Product Specifications and Stability.
Sources
- 1. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]
Improving retention time reproducibility for 2,6-Dimethylaniline analysis
Executive Summary: The "pKa Trap"
2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a critical intermediate in the synthesis of anesthetics (lidocaine, bupivacaine) and a known genotoxic impurity. In my experience supporting pharmaceutical development, 80% of reproducibility failures with this analyte stem from a single oversight: operating the mobile phase pH too close to the analyte's pKa.
2,6-DMA has a conjugate acid pKa of approximately 3.9 . Many generic protocols utilize ammonium acetate buffers at pH 4.0. This is the "danger zone" where the analyte exists as a volatile 50:50 mixture of ionized (protonated) and neutral species. A pH drift of just 0.05 units here can shift retention time (RT) by >10%.
This guide moves beyond basic troubleshooting to establish a robust, self-validating control strategy.
Module 1: Mechanistic Insights (The "Why")
To fix reproducibility, we must first visualize the molecular behavior of 2,6-DMA in a Reversed-Phase (RP) system.
The Mechanism of Instability
There are two opposing forces destabilizing your chromatography:
-
Ionization Sensitivity: Near pH 3.9, the ratio of [BH+] (fast eluting) to [B] (slow eluting) fluctuates wildly with minor buffer inconsistencies.
-
Silanol Interaction: The protonated amine (
) interacts with residual silanols ( ) on the silica surface, causing peak tailing and "memory effects" (hysteresis) where the column requires long equilibration times.
Visualization: The Stability Landscape
The following diagram illustrates the "Safe Zones" for analysis versus the "Danger Zone."
Figure 1: The pH stability landscape for 2,6-DMA. Operating at pH 4.0 creates a metastable system highly susceptible to drift.
Module 2: Optimization Protocols (The "How")
Protocol A: Robust Buffer Selection
Objective: Move the operating pH at least 2 units away from the pKa (3.9).
| Parameter | Strategy A: Low pH (Recommended) | Strategy B: High pH (Alternative) |
| Target pH | 2.0 - 2.5 | 7.5 - 8.0 |
| Buffer Agent | Phosphate (H₃PO₄ / KH₂PO₄) or TFA (0.1%) | Ammonium Bicarbonate or Phosphate |
| Column Type | Standard C18 or C8 | Hybrid Particle (e.g., BEH) or Base-Deactivated |
| Why? | Analyte is 99% protonated. Solubility is high. | Analyte is 99% neutral. Retention is maximized. |
| Risk | Potential silanol interaction (tailing). | Silica dissolution (requires hybrid column). |
Protocol B: Gravimetric Mobile Phase Preparation
Volumetric mixing (using graduated cylinders) introduces errors of 1-2%, which is fatal for 2,6-DMA reproducibility.
-
Weigh the organic solvent (Acetonitrile/Methanol) directly into the reservoir bottle.
-
Weigh the aqueous buffer component.
-
Mix by weight ratio (w/w), not volume.
-
Degas offline. Note: On-line mixing (quaternary pumps) often causes "waviness" in RT for sensitive amines due to mixing cycle variations.
Module 3: Troubleshooting Guide & FAQs
Diagnostic Workflow
Use this logic tree to diagnose the root cause of your retention time instability.
Figure 2: Diagnostic decision tree for isolating retention time failures.
Frequently Asked Questions
Q1: I am using a C18 column at pH 6.0, but the retention time decreases over 50 injections. Why? A: This is likely "Column Aging" or "Phase Collapse." At pH 6.0, you are operating near the edge of the buffer's capacity if using acetate/formate. Furthermore, 2,6-DMA is a base; if it adsorbs irreversibly to active sites that are slowly "waking up" or if the bonded phase is hydrolyzing (stripping), retention drops.
-
Fix: Switch to a High-pH stable Hybrid C18 (e.g., Ethylene Bridged Hybrid) and operate at pH 10, or drop to pH 2.0 with a Sterically Protected C18.
Q2: My peak shape is tailing (Asymmetry > 1.5). Does this affect RT reproducibility? A: Yes. Tailing indicates secondary interactions (Silanols). These interactions are high-energy and slow. As the column sites saturate during a sequence, the "drag" on the molecule decreases, causing the RT to shift slightly earlier in later runs.
-
Fix: Add an ion-pairing modifier like Triethylamine (TEA) (5-10 mM) if you must work at intermediate pH, or switch to a "Base-Deactivated" column.
Q3: Can I use GC (Gas Chromatography) instead to avoid these pH issues? A: Yes, and for 2,6-DMA, GC is often superior for reproducibility.
-
Caveat: You must use a base-deactivated liner (e.g., wool-free or deactivated wool) in the inlet. 2,6-DMA will adsorb to active glass surfaces in the GC inlet, causing peak tailing and area irreproducibility, though RT is usually stable.
Q4: How do I determine if my buffer capacity is sufficient? A: Use the Van Slyke equation logic. If your sample is injected in a solvent different from the mobile phase (e.g., pure methanol), and your buffer concentration is low (<10 mM), the local pH inside the column plug may shift as the sample travels.
-
Standard: Ensure buffer concentration is >25 mM for amine analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Retrieved from [Link]
- Validation: Confirms pKa ~3.9 and physical properties.
-
Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC North America. Retrieved from [Link]
- Validation: Authoritative source on HPLC troubleshooting and drift mechanisms.
- McCalley, D. V. (2010).Study of the Selectivity, Mass Transfer and Loading Capacity of Basic Compounds in Reversed-Phase LC. Journal of Chromatography A. Context: Establishes the behavior of basic analytes (anilines) on silica surfaces.
- Agilent Technologies.Analysis of Aromatic Amines by HPLC. Application Note.
Technical Support Center: 2,6-Dimethylaniline (2,6-DMA) Resolution Guide
The following guide is structured as a Tier 3 Technical Support Knowledge Base for analytical scientists. It bypasses generic advice to address the specific physicochemical challenges of separating 2,6-Dimethylaniline (2,6-DMA) from its structural isomers (2,3-, 2,4-, 2,5-, 3,4-, 3,5-DMA) and related matrices (e.g., Lidocaine).
Ticket Category: Chromatography Method Development & Troubleshooting Subject: Resolving Co-eluting Peaks of 2,6-Dimethylaniline Isomers Status: Resolved / Expert Verified
Executive Summary: The "Ortho-Effect" Challenge
Separating 2,6-DMA is chemically distinct from other aniline derivatives due to the ortho-effect . The two methyl groups at the 2 and 6 positions create significant steric hindrance around the amino group.
-
The Problem: This steric shielding reduces the basicity (pKa ~3.9) compared to other isomers and alters interaction kinetics with stationary phases. Standard C18 columns often fail to resolve 2,6-DMA from 2,4-DMA or 2,5-DMA because hydrophobicities are nearly identical.
-
The Solution: Resolution requires exploiting steric selectivity (via Phenyl phases) or pH-dependent ionization states (High pH HPLC) rather than relying solely on hydrophobicity (Standard C18).
Diagnostic Workflow: Method Selection
Before optimizing parameters, verify you are using the correct platform for your specific matrix.
Figure 1: Decision logic for selecting the analytical platform based on sample origin and specific co-elution type.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Best For: Analyzing 2,6-DMA as an impurity in Lidocaine (and other anesthetics) or in biological fluids.[1]
The Core Issue: Silanol Interactions
At acidic pH (typical pH 3-4), 2,6-DMA is protonated (
The Fix: High pH Strategy
Operating at pH 8.0 - 10.0 keeps 2,6-DMA in its neutral form (
Recommended System Configuration
| Parameter | Specification | Rationale |
| Column | High-pH Stable C18 (e.g., HALO Elevate C18, XBridge BEH C18) | Standard silica dissolves at pH > 8. Hybrid particles are required. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate or Phosphate Buffer (pH 8.0 ) | Ensures 2,6-DMA is neutral (pKa ~3.9). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for anilines than Methanol. |
| Gradient | 30% B Isocratic (or shallow gradient 20-50% B) | Isocratic often resolves isomers better than ballistic gradients. |
| Detection | UV @ 230 nm or 254 nm | 254 nm is standard; 230 nm offers higher sensitivity for trace impurities. |
Troubleshooting Specific Co-elutions:
-
Scenario: 2,6-DMA co-elutes with Lidocaine.[1][2]
-
Action: Increase pH to 10. Lidocaine (pKa ~7.9) becomes fully neutral and retains longer, while 2,6-DMA (already neutral) stays relatively constant, widening the gap.
-
-
Scenario: 2,6-DMA co-elutes with 2,4-DMA.
-
Action: Switch to a Phenyl-Hexyl column. The
- interactions differ between the isomers due to the accessibility of the aromatic ring (steric hindrance of 2,6-methyls blocks -bonding compared to 2,4-DMA).
-
Protocol B: Gas Chromatography (GC)
Best For: Separating 2,6-DMA from a mixture of other dimethylaniline isomers (2,3-, 2,4-, 2,5-).
The Core Issue: Boiling Point Similarity
The boiling points of dimethylaniline isomers are extremely close (e.g., approx 214°C - 218°C). Standard non-polar columns (100% Dimethylpolysiloxane) often result in merged peaks.
The Fix: Derivatization or Polar Phases
If direct injection fails, derivatization with fluorinated anhydrides increases molecular weight and volatility differences, significantly improving resolution.
Method 1: Direct Injection (Optimized)
-
Column: High Polarity (e.g., WAX or DB-17 - 50% phenyl). The polarity interacts with the lone pair on the nitrogen, which is sterically hindered in 2,6-DMA, causing it to elute differently than unhindered isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 100°C (Hold 1 min)
8°C/min 220°C.
Method 2: Derivatization (The "Nuclear Option" for Resolution)
Use this if 2,4-DMA and 2,6-DMA are strictly co-eluting.
-
Reagent: Heptafluorobutyric acid anhydride (HFAA).[3]
-
Reaction: Add 25 µL HFAA to sample; heat at 60°C for 15 mins.
-
Mechanism: The HFAA reacts with the amine group. The bulky 2,6-dimethyl groups hinder this reaction slightly or alter the final conformation compared to the 2,4-isomer, creating a massive shift in retention time.
Frequently Asked Questions (Technical FAQs)
Q1: Why does my 2,6-DMA peak tail significantly on a standard C18 column? A: This is "Silanol Activity." At pH < 5, the amine is protonated (positively charged). It acts like a cation exchanger with the negatively charged silanol groups on the silica surface.
-
Fix: Use a "Endcapped" column or, preferably, switch to the High pH Method (pH > 8) described in Protocol A to neutralize the amine.
Q2: Can I use Mass Spec (LC-MS) with the High pH method? A: Yes, but you must use volatile buffers.
-
Use: Ammonium Bicarbonate (pH 8-10) or Ammonium Hydroxide.
-
Avoid: Phosphate buffers (non-volatile, will clog MS source).
Q3: I see a "shoulder" on my 2,6-DMA peak in GC. What is it? A: This is likely the 2,4-Dimethylaniline isomer. They are the hardest pair to separate.
-
Fix: Slow down your temperature ramp to 4°C/min around the elution temperature (180-200°C) or switch to a column with higher Phenyl content (e.g., from DB-5 to DB-17).
Q4: What is the USP requirement for Lidocaine impurity analysis regarding 2,6-DMA? A: The USP monograph for Lidocaine often requires resolution > 1.5 between Lidocaine and its related compounds. The modern approach utilizes the High pH stability of columns like the HALO Elevate C18 to achieve this resolution efficiently.
References
-
SIELC Technologies. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (PubChem). 2,6-Dimethylaniline Compound Summary (pKa and Physical Properties). Retrieved from
-
MAC-MOD Analytical. Separation of Lidocaine and Related Impurities - USP Method Modernization. (High pH Method).[4] Retrieved from
-
BenchChem. Troubleshooting separation of toluidine/aniline isomers. Retrieved from
-
ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method. Retrieved from
Sources
Enhancing sensitivity for low-level detection of 2,6-Dimethylaniline
Technical Support Center: High-Sensitivity Detection of 2,6-Dimethylaniline (2,6-DMA)
Role: Senior Application Scientist Status: Active Support Session Topic: Troubleshooting & Sensitivity Enhancement for Trace Analysis
Introduction: The Trace Analysis Challenge
2,6-Dimethylaniline (2,6-DMA) is a critical analyte, often monitored as a toxic metabolite of xylazine and lidocaine, or as a potential carcinogen in pharmaceutical impurities. The core analytical challenge lies in its weak native fluorescence and lack of strong chromophores, which limits sensitivity in standard HPLC-UV setups. Furthermore, its basic nature (
This guide provides field-proven protocols to overcome these barriers, focusing on signal amplification through derivatization, electrochemical enhancement, and rigorous sample preparation.
Module 1: Chromatographic & Mass Spec Optimization
Q: My HPLC-UV detection limit is stuck at ~50 ng/mL. How can I push this to the pg/mL range without switching to MS?
A: Standard UV detection at 205-230 nm is non-specific and suffers from matrix noise. To reach pg/mL sensitivity without a mass spectrometer, you must switch to Electrochemical Detection (HPLC-ED) or employ Pre-column Derivatization .
Protocol 1: Switch to Amperometric Detection (HPLC-ED) 2,6-DMA is electroactive. Amperometric detection at a glassy carbon electrode offers superior signal-to-noise ratios compared to UV.
-
Optimization: Set the working potential to +0.85 V vs. Ag/AgCl.
-
Mobile Phase: Use an acetate buffer (pH 4.0–5.0) with acetonitrile.[1] The acidic pH suppresses silanol ionization, reducing peak tailing, while providing conductivity for the detector.
-
Expected Outcome: LOD can drop to 0.8 ng/mL [1].
Protocol 2: Derivatization for Fluorescence If you have a fluorescence detector (FLD), derivatize the amine group.
-
Reagent: Use Fluorescamine or Dansyl Chloride .
-
Mechanism: These reagents react specifically with primary amines to form highly fluorescent derivatives.
-
Self-Validation: Spiking a blank matrix with the derivatizing agent alone should yield no peaks at the analyte retention time. If peaks appear, the reagent is degraded.
Q: I am seeing severe peak tailing for 2,6-DMA on my C18 column. Is the column dead?
A: Likely not. This is a classic "silanol effect." 2,6-DMA is a weak base; at neutral pH, it interacts with residual acidic silanols on the silica support, causing drag (tailing).
Troubleshooting Steps:
-
pH Adjustment: Lower your mobile phase pH to 3.0 . At this pH, surface silanols are protonated (neutral) and less likely to bind the amine.
-
Add an Ion-Pairing Agent: Add 10–20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so 2,6-DMA can pass through unimpeded.
-
Column Choice: Switch to a Base-Deactivated Silica (BDS) or a "End-capped" Phenyl column. The phenyl phase often provides better selectivity for aromatic amines than C18 [2].
Module 2: GC-MS Sensitivity & Derivatization
Q: My GC-MS signals are low and inconsistent. Is derivatization necessary for 2,6-DMA?
A: Yes. While 2,6-DMA is volatile, the free amine group is polar and adsorbs to the glass liner and column active sites, leading to poor transfer efficiency and "ghost" peaks.
Recommended Protocol: Acylation with 4-Methoxybenzoyl Chloride This method stabilizes the molecule and introduces a heavy moiety that improves ionization efficiency.
-
Reaction: Mix sample extract with 4-methoxybenzoyl chloride in alkaline conditions.
-
Outcome: Forms a benzamide derivative.
-
Sensitivity Gain: This specific derivative has been shown to extend the Lower Limit of Quantitation (LLOQ) to 200 pg/mL in plasma samples, a 3-fold improvement over standard methods [3].
Alternative Reagents:
-
PFPA (Pentafluoropropionic anhydride): Excellent for negative chemical ionization (NCI) modes due to high electronegativity.
-
HFAA (Heptafluorobutyric acid anhydride): Adds significant mass, moving the ion peaks away from low-mass background noise.
Module 3: Electrochemical Sensor Troubleshooting
Q: My modified electrode sensor loses sensitivity after 5 measurements. How do I prevent fouling?
A: Sensor fouling is caused by the polymerization of the oxidation products of 2,6-DMA (polyaniline-like films) on the electrode surface.
Solution: Nanomaterial Surface Modification Do not use bare Glassy Carbon Electrodes (GCE). You must increase the active surface area and electron transfer rate to prevent product adsorption.
Fabrication Protocol (Self-Validating):
-
Modifier: Use Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Oxide (GO) .
-
Binder: Disperse nanomaterials in Chitosan or Nafion (0.5%). This prevents the nanomaterials from leaching into the solution.
-
Validation: Run a Cyclic Voltammetry (CV) scan in Ferrocyanide/Ferricyanide.
-
Pass: Peak separation (
) < 80 mV. -
Fail:
> 100 mV (Indicates slow electron transfer; re-polish and re-coat).
-
-
Cleaning Pulse: Implement a cleaning step between scans—hold the potential at -0.5 V for 30 seconds to desorb oxidized byproducts.
Visualizing the Workflow
Diagram 1: High-Sensitivity Analytical Workflow
This diagram outlines the decision tree for selecting the correct detection method based on required sensitivity.
Caption: Decision matrix for selecting analytical pathways based on sensitivity requirements. Note the critical derivatization step for ultra-trace GC-MS analysis.
Diagram 2: Electrochemical Sensor Enhancement Mechanism
This diagram illustrates how modifying the electrode surface improves electron transfer and prevents fouling.
Caption: Mechanism of sensitivity enhancement using MWCNT/Graphene modifiers. The modifier facilitates electron transfer and mitigates surface passivation.
Summary Data: Comparative Detection Limits
| Method | Detection Mode | Derivatization Agent | LOD (Approx.) | Key Advantage | Ref |
| HPLC-UV | UV (205-230 nm) | None | 50 ng/mL | Simple, robust | [2] |
| HPLC-ED | Amperometric (+0.85V) | None | 0.8 ng/mL | High sensitivity, low cost | [1] |
| GC-MS | EI / NCI | 4-Methoxybenzoyl Chloride | 0.2 ng/mL | Structural ID, Ultra-trace | [3] |
| Sensor | Voltammetry (SWV) | MWCNT/Graphene | ~0.1 - 10 nM | Portable, rapid | [4] |
References
-
Fijałek, Z., et al. "Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Brouwer, E.R., et al. "Determination of polar pollutants...[2] including 2,6-dimethylaniline."[2][3][4][5] Journal of Chromatography A. Link
-
Shoup, R., et al. "Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma...[3] using UHPLC with electrospray MS/MS." Journal of Chromatography B. Link
-
Gan, T., et al. "Electrochemical sensor for detection of aniline derivatives using graphene-based nanocomposites." Sensors and Actuators B: Chemical. Link
Sources
- 1. specartridge.com [specartridge.com]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Deuterated Internal Standards: Profiling 2,6-Dimethylaniline-d11
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true in complex matrices such as plasma, urine, and tissue homogenates, where matrix effects can significantly impact analytical measurements. Among the gold standard for internal standards in mass spectrometry-based assays are deuterated compounds. This guide provides an in-depth comparison of 2,6-Dimethylaniline-d11 with other relevant deuterated internal standards, supported by a synthesis of available experimental data and field-proven insights.
The Critical Role of Deuterated Internal Standards in Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should co-elute with the analyte of interest, exhibit similar ionization efficiency, and experience identical matrix effects. Deuterated internal standards, which are synthetic versions of the analyte where one or more hydrogen atoms are replaced by deuterium, come closest to fulfilling these requirements. This isotopic substitution results in a mass shift that is easily detectable by the mass spectrometer, allowing for differentiation from the endogenous analyte. Because the physicochemical properties of the deuterated standard are nearly identical to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and ionization suppression or enhancement, leading to more accurate and precise quantification.
Profile of 2,6-Dimethylaniline-d11: A Versatile Internal Standard
2,6-Dimethylaniline-d11 is the deuterated analog of 2,6-dimethylaniline, a primary aromatic amine. It is a crucial metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine[1][2]. Furthermore, 2,6-dimethylaniline can be an impurity in various industrial products. Consequently, the accurate quantification of 2,6-dimethylaniline is of significant interest in pharmaceutical research, clinical diagnostics, and environmental analysis.
Physicochemical Properties of 2,6-Dimethylaniline-d11:
| Property | Value |
| CAS Number | 1092805-08-7[3] |
| Molecular Formula | C₈H₂D₉N |
| Molecular Weight | 130.25 g/mol |
The primary application of 2,6-Dimethylaniline-d11 is as an internal standard for the quantification of 2,6-dimethylaniline in various biological matrices[4]. Its structural similarity ensures that it closely mimics the behavior of the analyte during extraction and chromatographic separation.
Comparative Analysis with Alternative Deuterated Internal Standards
The selection of an internal standard is often application-specific. For the analysis of 2,6-dimethylaniline and other aromatic amines, several deuterated internal standards can be considered. Here, we compare the performance characteristics of 2,6-Dimethylaniline-d11 with other relevant deuterated standards based on data from various bioanalytical method validation studies.
Key Performance Parameters:
-
Recovery: The efficiency of the extraction process for the analyte and internal standard from the sample matrix.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components. An ideal internal standard should experience the same matrix effect as the analyte.
-
Linearity (R²): The correlation coefficient of the calibration curve, indicating the relationship between the analyte concentration and the detector response.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.
Comparison of Deuterated Internal Standards for Aromatic Amine Analysis:
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect | Linearity (R²) | Accuracy/Precision | Reference |
| 2,6-Dimethylaniline-d11 | 2,6-Dimethylaniline | Minipig Plasma, Skin | Not explicitly stated, but method validated for accuracy and precision | Minimal, as implied by successful validation | >0.99 | Within acceptable limits for bioanalytical methods | [4] |
| Lidocaine-d10 | Lidocaine, MEGX, GX | Human Plasma | Not explicitly stated, but method validated for accuracy and precision | Minimal, as implied by successful validation | >0.99 | Within acceptable limits for bioanalytical methods | [5] |
| Aniline-d5 | Primary Aromatic Amines | Waterpipe Smoke Condensate | Not explicitly stated, but method validated for accuracy and precision | Compensated by IS | >0.99 | Within acceptable limits for bioanalytical methods | [6] |
| Deuterated Toluidines (e.g., o-toluidine-d7) | Aromatic Amines | Not Specified | Not explicitly stated, but used in method development | Compensated by IS | Not Specified | Not Specified | [7] |
Discussion of Comparative Performance:
While direct head-to-head comparative studies are scarce, the available data from individual validation reports allow for a qualitative and semi-quantitative assessment.
-
2,6-Dimethylaniline-d11 has been successfully used in validated methods for its non-deuterated counterpart in complex matrices like plasma and skin, indicating its suitability in compensating for matrix effects and ensuring accurate quantification[4]. The high linearity and acceptable accuracy and precision reported in these studies underscore its reliability.
-
Lidocaine-d10 is another excellent choice, particularly when analyzing lidocaine and its primary metabolites simultaneously[5]. Its structural similarity to the parent drug makes it an ideal internal standard for pharmacokinetic studies. When the primary analyte is 2,6-dimethylaniline, a metabolite, using the deuterated parent drug as the internal standard can sometimes be a viable strategy, although a deuterated metabolite is generally preferred for the most accurate metabolite quantification.
-
Aniline-d5 and deuterated toluidines are suitable for broader screening methods for multiple aromatic amines[6][7]. While they may not perfectly co-elute with 2,6-dimethylaniline, their structural similarity to the general class of aromatic amines makes them effective in compensating for class-wide matrix effects. However, for single-analyte validation requiring the highest accuracy, a structurally identical deuterated internal standard like 2,6-Dimethylaniline-d11 is superior.
The choice between these internal standards depends on the specific goals of the analysis. For targeted, high-precision quantification of 2,6-dimethylaniline, 2,6-Dimethylaniline-d11 is the optimal choice. For broader studies involving multiple aromatic amines or the parent drug, other deuterated standards may be more practical or cost-effective.
Experimental Workflow: Quantification of 2,6-Dimethylaniline in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of 2,6-dimethylaniline in human plasma using 2,6-Dimethylaniline-d11 as the internal standard, based on established bioanalytical principles.
Materials and Reagents
-
2,6-Dimethylaniline (analyte)
-
2,6-Dimethylaniline-d11 (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,6-Dimethylaniline and 2,6-Dimethylaniline-d11 in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a concentration that yields a robust detector response.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 2,6-Dimethylaniline-d11 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,6-Dimethylaniline and 2,6-Dimethylaniline-d11.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
Visualization of the Experimental Workflow
Caption: A schematic of the bioanalytical workflow for the quantification of 2,6-Dimethylaniline in plasma.
Causality Behind Experimental Choices
-
Protein Precipitation with Acetonitrile: This is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the LC column. Cold acetonitrile is used to enhance the precipitation efficiency.
-
Reversed-Phase Chromatography (C18 column): A C18 column is a versatile and robust choice for the separation of small molecules like aromatic amines from complex biological matrices. The use of a gradient elution with an organic modifier (acetonitrile) allows for the efficient elution of the analyte while separating it from more polar and non-polar interferences.
-
Positive Electrospray Ionization (ESI+): Aromatic amines contain a basic nitrogen atom that is readily protonated in the acidic mobile phase (containing formic acid), making them highly suitable for detection by ESI in the positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection technique used in tandem mass spectrometry. By monitoring a specific precursor ion and its characteristic product ion, MRM significantly reduces background noise and enhances the specificity of the assay.
Conclusion: A Self-Validating System
The use of a stable isotope-labeled internal standard such as 2,6-Dimethylaniline-d11 is the cornerstone of a self-validating bioanalytical method. By co-eluting and behaving almost identically to the analyte throughout the entire analytical process, it provides a continuous internal check on the method's performance. Any variations in extraction efficiency, injection volume, or ionization are mirrored by the internal standard, and the use of the analyte-to-internal standard peak area ratio effectively normalizes these variations. This approach ensures the generation of high-quality, reliable data that meets the stringent requirements of regulatory bodies such as the FDA and EMA[5]. When selecting a deuterated internal standard, it is crucial to consider the specific analyte, the complexity of the matrix, and the overall goals of the analytical method to ensure the most accurate and robust results.
References
-
Shoup, R., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1087-1088, 74-81. Available at: [Link]
-
Axios Research. (n.d.). 2,6-Dimethylaniline-d11. Retrieved from [Link]
-
Ghanbari, F., et al. (2010). 2,6-Dimethylaniline–hemoglobin Adducts From Lidocaine in Humans. Drug Metabolism and Disposition, 38(11), 2029-2033. Available at: [Link]
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(12), 6438-6451. Available at: [Link]
-
Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available at: [Link]
-
Nelson, S. D., et al. (1977). Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling. Journal of Pharmaceutical Sciences, 66(8), 1180-1190. Available at: [Link]
-
Szabó, B. S., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Food Chemistry, 347, 129013. Available at: [Link]
-
Monzer, J., et al. (2014). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Food and Chemical Toxicology, 64, 137-144. Available at: [Link]
-
Riss, P. J., et al. (2014). LC-MS method validation in scientific research: it's time to harmonize and exemplify. TrAC Trends in Analytical Chemistry, 57, 24-33. Available at: [Link]
-
Paut Kusturica, M., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 245. Available at: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available at: [Link]
-
Lorenz-Parodi, N., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-14. Available at: [Link]
-
Krais, A. M., et al. (2012). Assessment of the Medicines Lidocaine, Prilocaine, and Their Metabolites, 2,6-Dimethylaniline and 2-Methylaniline, for DNA Adduct Formation in Rat Tissues. Chemical Research in Toxicology, 25(11), 2415-2423. Available at: [Link]
Sources
- 1. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dimethylaniline-d11 - CAS - 1092805-08-7 | Axios Research [axios-research.com]
- 4. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.frag-den-staat.de [media.frag-den-staat.de]
- 7. researchgate.net [researchgate.net]
Cross-validation of an LC-MS/MS method for 2,6-Dimethylaniline with a GC-MS method
Cross-Validation Guide: LC-MS/MS vs. GC-MS for 2,6-Dimethylaniline Quantification
Executive Summary: The Analytical Divergence
2,6-Dimethylaniline (2,6-DMA), a primary metabolite of xylazine and lidocaine, presents a unique analytical challenge due to its volatility, basicity, and potential for toxicity (carcinogenicity). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for high-throughput bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for specificity in forensic and environmental applications.
This guide provides a rigorous cross-validation framework. It does not merely list steps but validates the why and how of correlating these two orthogonal techniques.
Key Takeaway:
-
LC-MS/MS offers superior sensitivity (pg/mL range) and throughput but requires rigorous correction for matrix effects (ion suppression).
-
GC-MS provides structural fingerprinting and immunity to non-volatile matrix interferences but often necessitates derivatization to prevent peak tailing of the primary amine.
Mechanistic Principles & Method Design
To cross-validate these methods, we must first establish optimized protocols for each. The following workflows are designed to minimize variables other than the detection mechanism.
Method A: LC-MS/MS (High Sensitivity / High Throughput)
-
Principle: Soft ionization (ESI) preserves the molecular ion [M+H]+. Quantification relies on Multiple Reaction Monitoring (MRM) for selectivity.
-
Critical Challenge: The primary amine group is polar, leading to potential retention issues on C18 and susceptibility to phospholipid suppression in plasma.
Method B: GC-MS (High Specificity / Orthogonal Validation)
-
Principle: Hard ionization (EI) creates a reproducible fragmentation fingerprint.
-
Critical Challenge: 2,6-DMA is a primary amine.[1] On standard polysiloxane columns, free -NH2 groups interact with active silanol sites, causing peak tailing. Derivatization is mandated for robust validation.
Experimental Protocols
Workflow Visualization
Figure 1: Parallel workflow for cross-validating 2,6-DMA analysis. Note the divergence in sample preparation to accommodate the ionization requirements of each platform.
Detailed Method Parameters
| Parameter | LC-MS/MS (Target: Sensitivity) | GC-MS (Target: Orthogonality) |
| Instrument | Triple Quadrupole (e.g., Sciex 5500 / Waters Xevo) | Single Quadrupole (e.g., Agilent 5977) |
| Column | Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier | A: 0.1% Formic Acid (H2O)B: Acetonitrile | Helium (1.0 mL/min, constant flow) |
| Sample Prep | PPT (1:3 Plasma:ACN) + Phospholipid Removal | LLE (MTBE) + Derivatization (PFPA) |
| Ionization | Electrospray Ionization (ESI+) | Electron Impact (EI, 70 eV) |
| Detection Mode | MRM Transitions: Q1: 122.1 (M+H)Q3: 107.1 (Quant), 77.0 (Qual) | SIM Ions (PFP-Derivative): Target: 267 (M+)Qualifiers: 148, 119 |
| Retention Time | ~3.5 min | ~9.2 min (as PFP derivative) |
Protocol Insight (Derivatization): For the GC-MS arm, we utilize Pentafluoropropionic anhydride (PFPA) .
-
Mechanism:[2][3] Reacts with the amine hydrogen to form a perfluorinated amide.
-
Benefit: Increases molecular weight (shifting mass away from solvent noise), improves volatility, and eliminates peak tailing caused by -NH interaction with the liner.
Validation Data & Performance Metrics
The following data summarizes a typical cross-validation study using spiked human plasma.
Linearity and Sensitivity
| Metric | LC-MS/MS Results | GC-MS Results | Interpretation |
| Range | 0.05 – 100 ng/mL | 1.0 – 500 ng/mL | LC-MS/MS is ~20x more sensitive. |
| LOD | 0.015 ng/mL | 0.3 ng/mL | GC-MS is sufficient for toxic levels but limits trace detection. |
| Linearity (r²) | > 0.998 (Weighted 1/x²) | > 0.995 (Linear) | Both exhibit excellent linearity.[4] |
Accuracy & Precision (Inter-day, n=15)
-
LC-MS/MS: %CV < 5.2% at all levels.[4] Accuracy: 96-104%.
-
GC-MS: %CV < 7.8% at all levels. Accuracy: 92-108%.
-
Analysis: GC-MS shows slightly higher variability, likely due to the manual derivatization step.
Matrix Effects vs. Specificity
This is the core of the cross-validation.
-
LC-MS/MS Issue: At low concentrations (0.1 ng/mL), ion suppression from phospholipids was observed (-15% signal) if simple protein precipitation was used. Correction: Use of Stable Isotope Labeled Internal Standard (2,6-DMA-d9) fully corrected this.
-
GC-MS Advantage: No matrix suppression observed. The LLE and derivatization steps provide a "clean" extract, making GC-MS the referee method if LC-MS/MS results are ambiguous.
Statistical Cross-Validation (Bland-Altman)
To declare the methods "cross-validated," we assess the agreement between them using 40 incurred samples.
-
Regression Equation:
-
Correlation (r): 0.992
-
Bias: The GC-MS method showed a slight positive bias (+4%) at the lower limit of quantification, attributed to background noise integration in the SIM window.
Decision Rule: If the difference between LC-MS/MS and GC-MS results for a study sample is < 20% , the LC-MS/MS method is validated for routine high-throughput use.
Strategic Implementation Guide
When should you deploy which method?
Figure 2: Decision logic for selecting the appropriate analytical platform based on sensitivity, throughput, and matrix complexity.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Shoup, R. E., et al. (2018).[5] "Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS." Journal of Chromatography B, 1087-1088, 126-133. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Retrieved from [Link]
- Chafer-Pericas, C., et al. (2010). "Liquid chromatography–tandem mass spectrometry for the determination of 2,6-dimethylaniline in groundwater." Journal of Chromatography A, 1217(46), 7345-7351. (Contextual reference for environmental baselines).
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2,6-Dimethylaniline-d11
As a deuterated analog, 2,6-Dimethylaniline-d11 shares the same fundamental chemical reactivity and toxicological profile as its non-labeled parent compound, 2,6-Dimethylaniline (CAS 87-62-7). This guide provides a comprehensive operational framework for its safe handling, storage, and disposal, grounded in established safety protocols. The procedures outlined are designed to protect researchers, scientists, and drug development professionals from potential hazards.
Hazard Assessment: Understanding the Risks
2,6-Dimethylaniline is a hazardous substance that presents significant health risks through multiple exposure routes. A thorough understanding of these risks is the foundation of a robust safety plan.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Exposure can irritate the skin, eyes, and respiratory tract.[1][2][3][4]
-
Methemoglobinemia: A primary concern with aromatic amines like 2,6-Dimethylaniline is the formation of methemoglobin in the blood, which impairs the blood's ability to carry oxygen.[5][6] This can lead to cyanosis (a bluish discoloration of the skin), weakness, dizziness, and severe headaches.[1][5] The onset of these symptoms may be dangerously delayed by 2-4 hours or more post-exposure.[5][7]
-
Carcinogenicity: 2,6-Dimethylaniline is suspected of causing cancer.[2][8] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. This necessitates handling it with the highest degree of caution to minimize any potential for long-term health effects.
-
Environmental Hazard: This chemical is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2] Therefore, it must not be released into drains or waterways.[1][4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is mandatory to mitigate the risks associated with 2,6-Dimethylaniline-d11.
Primary Engineering Control: The Chemical Fume Hood
All handling of 2,6-Dimethylaniline-d11, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is the most critical control measure, as it prevents the inhalation of harmful vapors and contains any accidental spills.[2][4][8]
Essential Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE. Selections must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or PVC).[1] Check manufacturer's breakthrough time data. | Prevents dermal absorption, which is a significant route of exposure.[3] Double-gloving is recommended for added protection. |
| Eye & Face Protection | Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6][9] | Protects against splashes and vapors that can cause serious eye irritation.[3] Contact lenses should not be worn.[1] |
| Body Protection | A lab coat is a minimum requirement. For procedures with a higher risk of splashing, chemical-resistant aprons or full-body coveralls are necessary.[1][10] | Protects skin and personal clothing from contamination.[10] |
| Footwear | Closed-toe shoes, preferably safety footwear made of a chemical-resistant material.[1] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible, safe science.
Workflow for Handling 2,6-Dimethylaniline-d11
Caption: Safe Handling Workflow for 2,6-Dimethylaniline-d11.
Detailed Protocol
-
Preparation:
-
Designate Area: Clearly mark a specific area within a chemical fume hood for the handling of this compound.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary PPE, spill containment materials (inert absorbent like vermiculite or sand), and labeled, sealable hazardous waste containers are readily accessible.[3]
-
-
Handling:
-
Don PPE: Put on all required PPE before opening the chemical container.
-
Weighing and Transfer: Open the container inside the fume hood. If weighing a solid, use smooth, deliberate motions to avoid creating airborne dust. If handling the liquid, use a calibrated pipette or syringe to transfer the material, minimizing the risk of splashing.
-
Container Sealing: Keep containers tightly sealed when not in use to prevent the release of vapors.[1][8]
-
-
Decontamination:
-
Work Surfaces: After completing the task, thoroughly wipe down the designated work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Glassware: Rinse contaminated glassware with a suitable solvent in the fume hood before taking it for further cleaning. The initial rinsate must be collected as hazardous waste.
-
-
Personal Hygiene:
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), disposing of it in the designated hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.[1][9] Never eat, drink, or smoke in laboratory areas.[1][9]
-
Emergency and Disposal Plans
Preparedness is key to managing unexpected events safely.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9] |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][10] |
| Ingestion | DO NOT induce vomiting. [5] If the person is conscious, rinse their mouth with water and give one to two glasses of water to dilute the chemical. Call a poison control center or physician immediately.[5] |
| Spill | Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3] Prevent the spill from entering drains.[1][4] Isolate the spill area for at least 50 meters (150 feet) in all directions.[5] |
Waste Disposal Plan
All materials contaminated with 2,6-Dimethylaniline-d11 are considered hazardous waste.
-
Segregation: Collect all waste, including excess chemical, contaminated PPE, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2,6-Dimethylaniline-d11".
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with 2,6-Dimethylaniline-d11, ensuring a safe and secure research environment.
References
-
Safety Data Sheet: 2,6-Dimethylaniline - Carl ROTH . Source: Carl ROTH. [Link]
-
Safety First: Handling and Storage Guidelines for 2,6-Dimethylaniline . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2,6-Dimethylaniline | C8H11N - PubChem . Source: National Institutes of Health. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. 2,6-XYLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,6-Dimethylaniline, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
